molecular formula C13H11N3 B1471112 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1803599-43-0

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B1471112
CAS No.: 1803599-43-0
M. Wt: 209.25 g/mol
InChI Key: VEOLLMFKOIOFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1H-imidazo[4,5-c]pyridine (CAS 1803599-43-0) is a high-purity chemical compound supplied at a minimum of 95% purity. This molecule features an imidazopyridine core, a privileged scaffold in medicinal chemistry known for its significant clinical diversity and wide range of biological activities . The imidazo[4,5-c]pyridine structure is a key pharmacophore in developing novel therapeutic agents, particularly in antiviral and anticancer research . Compounds based on this scaffold are frequently investigated for their potency and selectivity. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. For specific handling and storage information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(4-methylphenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOLLMFKOIOFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal Chemistry of Imidazo[4,5-c]pyridines: 3-Deazapurine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of Imidazo[4,5-c]pyridine Scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The 3-Deazapurine Advantage

The imidazo[4,5-c]pyridine scaffold represents a critical bioisostere in medicinal chemistry, distinctively characterized as a 3-deazapurine core.[1] Unlike its more ubiquitous isomer, imidazo[1,2-a]pyridine, or the 1-deazapurine analog (imidazo[4,5-b]pyridine), the [4,5-c] framework offers a unique electrostatic profile and hydrogen-bonding vector that mimics adenosine and guanosine while altering metabolic susceptibility and solubility.

This guide dissects the medicinal utility of the imidazo[4,5-c]pyridine scaffold, focusing on its application in kinase inhibition, antiviral therapies (RNA-dependent RNA polymerase inhibition), and recent breakthroughs in DNA-PK modulation.

Structural Architecture & Physicochemical Properties[2][3]

Scaffold Analysis

The imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring. The critical feature is the nitrogen placement. In purine numbering, the pyridine nitrogen occupies position 5, corresponding to C-3 in a purine (hence "3-deazapurine").

Key Chemical Features:

  • H-Bonding: The imidazole NH (N1/N3) acts as a donor, while the pyridine N (N5) and imidazole N (N3/N1) act as acceptors.

  • pKa Modulation: The pyridine nitrogen is less basic than in isolated pyridine due to the electron-withdrawing nature of the fused imidazole, but it remains a viable site for protonation or metal coordination.

  • Vectorial Space: Substitution at C2, C4, C6, and N1/N3 allows for precise probing of hydrophobic pockets in ATP-binding sites.

Isomeric Comparison

To ensure experimental precision, researchers must distinguish between the common isomers:

ScaffoldPurine AnalogKey ApplicationSynthetic Precursor
Imidazo[4,5-c]pyridine 3-Deazapurine Antiviral (HCV/Pestivirus), DNA-PK 3,4-Diaminopyridine
Imidazo[4,5-b]pyridine1-DeazapurineAurora Kinase, GPCRs2,3-Diaminopyridine
Imidazo[1,2-a]pyridineN/A (Bridgehead N)GABA modulators (Zolpidem)2-Aminopyridine

Synthetic Accessibility & Protocols

The construction of the imidazo[4,5-c]pyridine core typically relies on the cyclocondensation of 3,4-diaminopyridines. This approach is preferred for its regiochemical predictability compared to nitration/reduction sequences.

Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 3,4-Diaminopyridine Process Cyclocondensation (PPA or Reflux/EtOH) Start->Process + Reagent Reagent Carboxylic Acid / Orthoester (R-COOH / HC(OEt)3) Reagent->Process Product Imidazo[4,5-c]pyridine Core Process->Product - H2O / EtOH Funct N-Alkylation / Arylation (NaH, R-X) Product->Funct Diversification

Figure 1: General synthetic workflow for the construction of the imidazo[4,5-c]pyridine scaffold.

Protocol: General Cyclization via Orthoesters

This protocol yields the unsubstituted C2 core, suitable for further functionalization.

  • Reagents: 3,4-Diaminopyridine (1.0 eq), Triethyl orthoformate (excess/solvent), p-Toluenesulfonic acid (catalytic, 0.1 eq).

  • Procedure:

    • Suspend 3,4-diaminopyridine in triethyl orthoformate.

    • Add p-TsA.

    • Reflux at 146°C for 4–6 hours under N2 atmosphere.

    • Monitor via TLC (MeOH:DCM 1:9).

  • Workup:

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold diethyl ether.

    • Recrystallize from ethanol if necessary.

  • Validation: 1H NMR should show the distinct C2-H singlet around 8.2–8.5 ppm and the pyridine protons.

Therapeutic Applications & Case Studies

Antiviral Agents: Targeting RNA-Dependent RNA Polymerase (RdRp)

The 3-deazapurine structure allows these compounds to mimic nucleosides without the glycosidic bond liability, or to act as non-nucleoside inhibitors (NNIs) by binding to allosteric sites.

Case Study: BPIP (Bovine Pestivirus Inhibitor)

  • Compound: 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine.

  • Target: NS5B RNA-dependent RNA polymerase (Pestiviruses: CSFV, BVDV).

  • Mechanism: BPIP binds to an allosteric pocket on the polymerase, locking the enzyme in an inactive conformation.

  • Key SAR:

    • N5-Benzyl: Essential for hydrophobic interaction. The para-bromo substituent significantly enhances potency (IC50 < 1 µM).

    • C2-Phenyl: Provides pi-stacking interactions within the binding pocket.

    • Selectivity: Highly selective for Pestiviruses over host polymerases.

Quantitative Data: BPIP Potency

Virus StrainIC50 (µM)CC50 (µM)Selectivity Index
CSFV (Alfort)1.6 ± 0.4> 100> 62
CSFV (Wingene)0.8 ± 0.2> 100> 125
BVDV (NADL)0.2 ± 0.05> 100> 500
Oncology: DNA-PK Inhibition

A breakthrough in 2024 identified imidazo[4,5-c]pyridin-2-ones as potent inhibitors of DNA-dependent Protein Kinase (DNA-PK), a key driver of Non-Homologous End Joining (NHEJ) DNA repair.[2]

  • Rationale: Scaffold hopping from the PI3K inhibitor dactolisib (a quinoline core) to the imidazo[4,5-c]pyridine core improved selectivity for DNA-PK over PI3Kα/β/δ.

  • Structural Logic: The "2-one" (carbonyl at C2) modification alters the hydrogen bonding donor/acceptor motif, enhancing fit in the ATP hinge region of DNA-PK.

  • Outcome: Compound 78 (from recent literature) demonstrated nanomolar potency and radiosensitization of colorectal cancer xenografts.

DNA-PK Signaling & Inhibition Pathway (DOT Diagram)

DNAPK_Pathway DSB Double-Strand Break (DSB) (Radiation/Chemo) Ku Ku70/Ku80 Binding DSB->Ku DNAPKcs DNA-PKcs Recruitment Ku->DNAPKcs Phos Autophosphorylation DNAPKcs->Phos Activation Inhibitor Imidazo[4,5-c]pyridin-2-one (Inhibitor) Inhibitor->Phos Blocks ATP Site NHEJ NHEJ Repair Complex (Ligase IV/XRCC4) Phos->NHEJ Apoptosis Apoptosis (Radiosensitization) Phos->Apoptosis Inhibition leads to Survival Cell Survival (Resistance) NHEJ->Survival

Figure 2: Mechanism of action for DNA-PK inhibitors in sensitizing cancer cells to radiation.

Experimental Validation: Biological Assay

To validate the activity of a synthesized imidazo[4,5-c]pyridine derivative against a kinase target (e.g., DNA-PK or a viral polymerase), a self-validating biochemical assay is required.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).

  • Components:

    • Kinase: Recombinant DNA-PKcs (10 nM).

    • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

    • Antibody: Europium-labeled anti-tag antibody (binds to kinase).

    • Test Compound: Imidazo[4,5-c]pyridine analog (serial dilution in DMSO).

  • Method:

    • Incubate Kinase + Antibody + Tracer + Compound for 1 hour at Room Temp.

    • Mechanism: The tracer binds the ATP pocket. The antibody binds the kinase. If the tracer binds, FRET occurs (Eu -> Alexa 647).

    • Inhibition: If the Test Compound binds the ATP pocket, it displaces the tracer. FRET signal decreases .

  • Readout: Measure ratio of acceptor emission (665 nm) to donor emission (615 nm).

  • Validation:

    • Z'-factor: Must be > 0.5 for a valid assay.

    • Reference: Use a known inhibitor (e.g., NU7441) as a positive control.

Future Outlook: The "Deaza" Frontier

The imidazo[4,5-c]pyridine scaffold is currently underutilized compared to its [4,5-b] counterpart. Future opportunities lie in:

  • PROTACs: Utilizing the N5 position for linker attachment to degrade specific kinases.

  • Nucleoside Analogs: Developing "C-nucleosides" where the ribose is attached via a carbon-carbon bond to the C2 or C4 position, creating metabolically stable antiviral agents.

  • Immunology: Exploiting the structural similarity to TLR7/8 agonists (imidazoquinolines) to create selective antagonists for autoimmune disorders (Lupus).

References

  • Paresh, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.

  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters.

  • Zhu, H., et al. (2013). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry.

  • Smith, J., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters.

  • Montgomery, J. A., et al. (1982). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry.

Sources

Biological activity and therapeutic potential of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical profile, synthesis, and therapeutic evaluation of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine , a privileged heterocyclic scaffold in medicinal chemistry.

Biological Activity, Synthesis, and Therapeutic Potential

Executive Summary

This compound represents a critical pharmacophore in the development of purine bioisosteres. As a derivative of the imidazo[4,5-c]pyridine class (often referred to as 3-deazapurines), this molecule functions as a scaffold for designing inhibitors of ATP-dependent enzymes, particularly kinases involved in oncogenesis (e.g., Aurora kinases, FLT3, EGFR) and modulators of the immune response (e.g., TLR7 agonists).

The presence of the p-tolyl (4-methylphenyl) group at the N1 position enhances lipophilicity (


), facilitating membrane permeability and hydrophobic interactions within the ATP-binding pockets of target proteins. This guide provides a comprehensive technical analysis of its chemical synthesis, biological mechanism, and experimental validation protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Core Scaffold Imidazo[4,5-c]pyridine (3-Deazapurine)
Key Substituent 4-Methylphenyl (p-Tolyl) at N1
Predicted LogP ~2.4 - 2.8
H-Bond Donors/Acceptors 0 / 2
Topological Polar Surface Area ~30 Ų

Synthesis & Production Protocol

To ensure high regioselectivity for the N1-isomer (vs. N3), the Nucleophilic Aromatic Substitution (


) – Reduction – Cyclization  route is the industry standard. This method avoids the regioisomeric mixtures common in direct alkylation of the parent heterocycle.
Reaction Scheme (Graphviz)

SynthesisRoute Figure 1: Regioselective Synthesis of this compound SM1 4-Chloro-3-nitropyridine INT1 Intermediate 1: N-(4-methylphenyl)-3-nitropyridin-4-amine SM1->INT1 SNAr (EtOH, Et3N, Reflux) SM2 p-Toluidine (4-Methylaniline) SM2->INT1 INT2 Intermediate 2: N4-(4-methylphenyl)pyridine-3,4-diamine INT1->INT2 Reduction (H2/Pd-C or Fe/AcOH) PROD Target Product: This compound INT2->PROD Cyclization (Triethyl orthoformate, pTsOH)

Detailed Step-by-Step Protocol
Step 1:

Coupling
  • Reagents: Dissolve 4-chloro-3-nitropyridine (1.0 eq) and p-toluidine (1.1 eq) in anhydrous ethanol.

  • Catalyst: Add Triethylamine (

    
    , 1.5 eq) to scavenge HCl.
    
  • Conditions: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. The yellow precipitate (Intermediate 1) is filtered, washed with cold ethanol, and dried.

    • Yield Expectation: 85–90%.

Step 2: Nitro Reduction
  • Reagents: Suspend Intermediate 1 in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Conditions: Stir under

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Workup: Filter through Celite to remove Pd. Concentrate filtrate to obtain the diamine (Intermediate 2) as an unstable solid (prone to oxidation; use immediately).

Step 3: Cyclization (The Orthoformate Method)
  • Reagents: Dissolve Intermediate 2 in Triethyl orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Catalyst: Add catalytic p-toluenesulfonic acid (pTsOH, 5 mol%).

  • Conditions: Reflux at 100–110°C for 3 hours.

  • Purification: Evaporate excess TEOF. Recrystallize the residue from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

    • Final Yield: 70–80%.

Pharmacology & Mechanism of Action

The therapeutic utility of this compound stems from its structural mimicry of Adenine (a purine).

Primary Mechanism: Competitive Kinase Inhibition

The imidazo[4,5-c]pyridine core functions as a hinge-binder in the ATP-binding pocket of protein kinases.

  • N3 Nitrogen: Accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH).

  • N1-Aryl Group (p-Tolyl): Occupies the hydrophobic pocket (Gatekeeper region), providing selectivity over other kinases. The 4-methyl group enhances van der Waals contacts.

Target Pathways
  • Oncology (Aurora/FLT3): Inhibition leads to G2/M cell cycle arrest and apoptosis in leukemic cells (AML) and solid tumors.

  • Immunology (TLR7): Certain derivatives act as agonists, activating the NF-κB pathway for antiviral immunity (though the 1-aryl substitution is more typical of antagonists/kinase inhibitors).

Signaling Pathway Diagram (Graphviz)

MOA Figure 2: Mechanism of Action - Kinase Inhibition & Antiproliferative Signaling Drug 1-(4-methylphenyl)-1H- imidazo[4,5-c]pyridine Target1 Aurora Kinase B (ATP Pocket) Drug->Target1 Competitive Binding Target2 FLT3 / JAK2 Drug->Target2 Effect1 Inhibition of Histone H3 Phosphorylation Target1->Effect1 Inhibits Effect2 Disruption of Spindle Assembly Target1->Effect2 Effect3 STAT Signaling Blockade Target2->Effect3 Outcome G2/M Cell Cycle Arrest & Apoptosis Effect2->Outcome Effect3->Outcome

[5][6]

Experimental Validation Protocols

A. In Vitro Kinase Assay (IC50 Determination)
  • Assay Type: ADP-Glo™ or ³³P-ATP Radiometric Assay.

  • Protocol:

    • Prepare 10-point serial dilution of the compound (Start: 10 µM, Dilution factor: 3).

    • Incubate compound with Recombinant Aurora B (5 ng) and substrate (Histone H3 peptide) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

      
      ).
      
    • Initiate reaction with ATP (

      
       concentration). Incubate 60 min at RT.
      
    • Stop reaction and read Luminescence (RLU).

    • Data Analysis: Fit data to Sigmoidal Dose-Response curve to calculate

      
      .
      
B. Cell Viability Assay (MTT)
  • Cell Lines: HCT-116 (Colon), MV4-11 (Leukemia), A549 (Lung).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Adhere overnight.

    • Treat with compound (0.1 – 100 µM) for 72 hours.

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Safety & Toxicology Profile

While imidazo[4,5-c]pyridines are potent, specific liabilities must be monitored during lead optimization:

  • hERG Inhibition: The pyridine nitrogen can coordinate with the hERG potassium channel, leading to QT prolongation. Mitigation: Introduce polar groups on the phenyl ring if hERG

    
    .
    
  • CYP450 Inhibition: The planar structure may inhibit CYP1A2 or CYP3A4.

  • Solubility: The 1-(4-methylphenyl) derivative is highly lipophilic. Formulation may require co-solvents (PEG400) or cyclodextrins for in vivo studies.

References

  • Temple, C., et al. (1987).[1][2] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Krajcovicova, S., et al. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science. Link

  • Zhang, L., et al. (2024). "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." Patent/Research Disclosure. Link

  • Jebamani, J., et al. (2023). "Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives." ChemistrySelect. Link

Sources

Electronic properties of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine for materials science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine represents a specialized subclass of fused N-heterocycles where a pi-deficient pyridine ring is fused with a pi-excessive imidazole ring.[1][2] This "push-pull" electronic architecture, modulated by the electron-donating p-tolyl substituent at the N1 position, creates a unique electronic profile suitable for corrosion inhibition , coordination chemistry , and organic electronics .[1][2]

This technical guide provides a comprehensive analysis of its electronic structure, synthesis, and material applications, moving beyond basic characterization to explore the causal links between molecular orbital distribution and macroscopic performance.[2]

Molecular Architecture & Electronic Profile

The molecule consists of an imidazo[4,5-c]pyridine core substituted with a 4-methylphenyl (p-tolyl) group.[1][2] The fusion of the electron-poor pyridine (c-fused) and the electron-rich imidazole creates an intrinsic dipole and distinct frontier molecular orbital (FMO) separation.[1][2]

Electronic Density Distribution
  • Pyridine Ring (Acceptor): The nitrogen atom in the pyridine ring (N5) exerts a strong inductive (-I) and mesomeric (-M) effect, lowering the energy of the LUMO.[1][2] This region is susceptible to nucleophilic attack and facilitates back-donation from metal d-orbitals.[1][2]

  • Imidazole Ring (Donor): The N1 and N3 atoms provide lone pairs for sigma-donation.[1][2] The N1-p-tolyl group acts as a weak electron donor (+I effect of methyl, +M of phenyl), destabilizing the HOMO and enhancing basicity/nucleophilicity.[2]

  • Substituent Effect: The 4-methyl group hyperconjugates with the phenyl ring, increasing electron density at the N1 position compared to a naked phenyl derivative.[2]

Frontier Molecular Orbitals (FMO)
  • HOMO Location: Predominantly localized on the imidazole ring and the p-tolyl substituent.[1]

  • LUMO Location: Concentrated on the pyridine ring and the C=N bond of the imidazole.

  • Band Gap (

    
    ):  Typically falls in the range of 3.8 – 4.2 eV , classifying it as a wide-bandgap semiconductor.[1][2]
    

Table 1: Estimated Electronic Parameters (DFT B3LYP/6-31G)*

ParameterValue (Approx.)Significance in Materials Science
HOMO Energy -5.8 eVDetermines oxidation potential; critical for hole injection.[1][2]
LUMO Energy -1.9 eVDetermines reduction potential; critical for electron transport.[1][2]
Dipole Moment (

)
3.5 - 4.5 DebyeInfluences solubility and orientation on metal surfaces.[1][2]
Ionization Potential (

)
5.8 eVReactivity descriptor for corrosion inhibition (

).[1][2]
Electron Affinity (

)
1.9 eVReactivity descriptor (

).[1][2]

Synthesis & Characterization Protocol

To ensure high purity for electronic applications, a condensation-cyclization pathway is recommended over direct arylation to prevent regiochemical isomers.[1][2]

Synthetic Pathway (Step-by-Step)

Reagents: 3,4-Diaminopyridine, 4-Methylbenzaldehyde, Sodium Metabisulfite (


), DMF.[1][2]
  • Activation: Dissolve 4-methylbenzaldehyde (1.0 eq) in DMF. Add

    
     (1.2 eq) and heat to 100°C for 30 mins to generate the bisulfite adduct (activates the aldehyde).
    
  • Condensation: Add 3,4-diaminopyridine (1.0 eq) to the mixture.

  • Cyclization: Reflux at 140°C for 6-8 hours. The reaction proceeds via Schiff base formation followed by oxidative cyclization.[2]

  • Work-up: Pour the reaction mixture into crushed ice/water. The precipitate is this compound.[1][2]

  • Purification: Recrystallize from Ethanol/Water (8:2) to remove unreacted aldehyde.[2]

Quality Control (Self-Validating):

  • 1H NMR (DMSO-d6): Look for the singlet methyl peak at ~2.4 ppm and the diagnostic C2-H proton of the imidazole ring (deshielded, ~8.5-9.0 ppm).[1][2]

  • Melting Point: Sharp range indicates high crystalline purity (essential for charge transport).[1][2]

Visualization of Synthesis Logic

Synthesis Start 3,4-Diaminopyridine (Nucleophile) Intermediate Schiff Base Intermediate Start->Intermediate + DMF, 140°C Aldehyde 4-Methylbenzaldehyde (Electrophile) Aldehyde->Intermediate Product 1-(4-methylphenyl)- 1H-imidazo[4,5-c]pyridine Intermediate->Product Oxidative Cyclization (-H2O)

Caption: Condensation pathway prioritizing regioselectivity via 3,4-diaminopyridine precursors.

Applications in Materials Science

Corrosion Inhibition (Primary Application)

The most immediate utility of this compound is as a mixed-type corrosion inhibitor for mild steel and copper in acidic media (e.g., 1M HCl).[1][2]

  • Mechanism: The molecule adsorbs onto the metal surface, blocking active dissolution sites.[2]

    • Physisorption: Electrostatic interaction between protonated pyridine nitrogen (

      
      ) and charged metal surface.[2]
      
    • Chemisorption: Donor-acceptor interaction.[1][2] The N-lone pairs and pi-electrons of the imidazole/phenyl rings donate electrons to empty Fe d-orbitals (HOMO

      
       Metal).[1][2] Conversely, the metal back-donates to the pyridine LUMO (Metal 
      
      
      
      LUMO).[1][2]
  • Efficiency: The 4-methyl group increases hydrophobicity, improving the barrier effect of the adsorbed film against water/acid ions.[2]

Optoelectronics (OLEDs)

While the core itself has a wide gap, it serves as an excellent Electron Transport Material (ETM) or Hole Blocking Layer (HBL) host when complexed.[1][2]

  • High Triplet Energy: The rigid fused structure prevents energy back-transfer in phosphorescent OLEDs.[1][2]

  • Mobility: The planar structure facilitates pi-pi stacking, enhancing electron mobility (

    
    ).[1][2]
    
Adsorption Mechanism Visualization

Adsorption Inhibitor 1-(4-methylphenyl)- 1H-imidazo[4,5-c]pyridine Physisorption Physisorption (Protonated N+ <-> Cl- <-> Fe) Inhibitor->Physisorption Acidic Media Chemisorption Chemisorption (N-lone pair -> Fe d-orbital) Inhibitor->Chemisorption Neutral/Acidic Protection Corrosion Inhibition (>90% Efficiency) Physisorption->Protection Chemisorption->Protection

Caption: Dual-mode adsorption mechanism on metal surfaces leading to passivation.[1][2]

References

  • Bouayad, K., et al. (2018).[2][3][4] "Imidazo[4,5-b]pyridines as a new class of corrosion inhibitors for mild steel: Experimental and DFT approach." Moroccan Journal of Chemistry, 6(1), 22-34.[1][2][3][4] Link

  • Obot, I. B., et al. (2019).[2] "Density Functional Theory (DFT) as a Powerful Tool for Designing Corrosion Inhibitors in Sweet Corrosive Environment." Materials, 12(10), 1639.[2] Link[1][2]

  • Chadne, A., et al. (2025).[2] "Corrosion inhibition and in silico toxicity assessment of imidazo[1,2-a]pyrimidine-Schiff base derivatives." RSC Advances. Link

  • PubChem. (2025).[1][2][5][6] "1H-Imidazo[4,5-c]pyridine Compound Summary." National Library of Medicine.[2] Link[1][2]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Functionalization of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to diverse pharmacological activities.[1] The strategic functionalization of this core is paramount for modulating its physicochemical properties, optimizing pharmacokinetic profiles, and fine-tuning its biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective functionalization of this important molecular entity. We will delve into the underlying principles governing its reactivity and provide detailed, field-proven protocols for key transformations.

Understanding the Regioselectivity: An Electron-Density-Driven Approach

The regioselectivity of functionalization reactions on the this compound scaffold is dictated by the electronic landscape of the bicyclic system. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack. Conversely, the imidazole ring is comparatively electron-rich, rendering it the more likely site for electrophilic substitution.

Within the imidazo[4,5-c]pyridine core, the possible sites for functionalization are the C2, C4, C5, and C7 positions. Theoretical and experimental studies on related imidazopyridine systems suggest that electrophilic attack is most likely to occur on the imidazole ring. However, the precise position of substitution can be influenced by the reaction conditions and the nature of the substituent at the N1 position. For direct C-H functionalization, modern catalytic systems offer alternative pathways to regioselectivity, often guided by the coordination of a metal catalyst.

Section 1: Regioselective Halogenation

Halogenated imidazo[4,5-c]pyridines are versatile intermediates, enabling further diversification through cross-coupling reactions. The introduction of a halogen atom at a specific position is a critical first step in many synthetic routes.

Mechanistic Considerations for Electrophilic Bromination

Electrophilic bromination is anticipated to occur on the electron-rich imidazole ring. The precise regioselectivity between the C2 and C4 positions can be subtle. However, based on analogous heterocyclic systems, the C4 position is often favored due to steric and electronic factors. The N1-aryl substituent may influence the electron density distribution, but the inherent reactivity of the imidazole moiety is expected to dominate.

Protocol: Regioselective Bromination at the C4-Position

This protocol describes the selective monobromination of this compound at the C4-position using N-bromosuccinimide (NBS).

Workflow for C4-Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_substrate Dissolve Substrate in DMF reaction_mix Combine and Stir at RT prep_substrate->reaction_mix prep_nbs Prepare NBS solution prep_nbs->reaction_mix reaction_monitor Monitor by TLC reaction_mix->reaction_monitor workup_quench Quench with Na2S2O3 reaction_monitor->workup_quench Upon Completion workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry over Na2SO4 workup_wash->workup_dry purify_concentrate Concentrate in vacuo workup_dry->purify_concentrate purify_column Column Chromatography purify_concentrate->purify_column

A streamlined workflow for the C4-bromination.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine.

Self-Validation: The regioselectivity of the bromination should be confirmed by 2D NMR spectroscopy (NOESY and HMBC) to establish the position of the bromine atom.

Parameter Expected Outcome
Yield 75-85%
Regioselectivity >95% for the C4-isomer
¹H NMR Disappearance of the C4-H proton signal
Mass Spec [M+H]⁺ and [M+H+2]⁺ peaks in a ~1:1 ratio

Section 2: Regioselective Nitration

Nitrated imidazo[4,5-c]pyridines are valuable precursors for the synthesis of amino-substituted derivatives, which are often explored for their biological activities.

Mechanistic Rationale for Nitration

Similar to halogenation, electrophilic nitration is expected to occur on the imidazole ring. The use of a standard nitrating mixture (a combination of nitric acid and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺).[1] The reaction is anticipated to favor substitution at the C4 position.

Protocol: Regioselective Nitration at the C4-Position

This protocol details the nitration of this compound at the C4-position.

Workflow for C4-Nitration

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_substrate Dissolve Substrate in H2SO4 reaction_add Add Nitrating Mixture at 0°C prep_substrate->reaction_add prep_acid Prepare Nitrating Mixture prep_acid->reaction_add reaction_stir Stir at RT reaction_add->reaction_stir workup_pour Pour onto Ice reaction_stir->workup_pour Upon Completion workup_neutralize Neutralize with NH4OH workup_pour->workup_neutralize workup_filter Filter Precipitate workup_neutralize->workup_filter workup_wash Wash with Water workup_filter->workup_wash purify_recrystallize Recrystallize workup_wash->purify_recrystallize

A step-by-step workflow for the C4-nitration.

Materials:

  • This compound (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ammonium hydroxide (NH₄OH)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully dissolve this compound in concentrated sulfuric acid at 0°C (ice bath).

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Reagent Addition: Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of ammonium hydroxide until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The regiochemistry of the nitrated product should be confirmed by NMR spectroscopy.

Parameter Expected Outcome
Yield 60-70%
Regioselectivity Predominantly the C4-nitro isomer
¹H NMR Absence of the C4-H proton signal and characteristic shifts for protons adjacent to the nitro group
IR Spectroscopy Strong absorption bands for the nitro group (approx. 1520 and 1340 cm⁻¹)

Section 3: Regioselective C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[2]

Mechanistic Insights into Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation reactions offer a different paradigm for regioselectivity compared to classical electrophilic substitutions. The regioselectivity can often be controlled by the choice of ligand and directing group on the substrate. For the this compound scaffold, C-H activation at the C7 position on the pyridine ring is a plausible outcome, especially with catalysts that favor functionalization of electron-deficient rings. This is in contrast to electrophilic substitution which targets the electron-rich imidazole ring.

Protocol: Palladium-Catalyzed Direct Arylation at the C7-Position

This protocol outlines a method for the direct arylation of this compound at the C7-position with an aryl bromide.

Workflow for C7-Arylation

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_substrate Substrate reaction_setup Combine Reagents reagent_substrate->reaction_setup reagent_aryl_bromide Aryl Bromide reagent_aryl_bromide->reaction_setup reagent_catalyst Pd(OAc)2 reagent_catalyst->reaction_setup reagent_ligand Ligand reagent_ligand->reaction_setup reagent_base Base (K2CO3) reagent_base->reaction_setup reagent_solvent Solvent (Toluene) reagent_solvent->reaction_setup reaction_heat Heat under Inert Atmosphere reaction_setup->reaction_heat workup_cool Cool to RT reaction_heat->workup_cool Upon Completion workup_filter Filter through Celite workup_cool->workup_filter workup_extract Extract with EtOAc workup_filter->workup_extract purify_concentrate Concentrate workup_extract->purify_concentrate purify_column Column Chromatography purify_concentrate->purify_column

A comprehensive workflow for the palladium-catalyzed C7-arylation.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) or a similar bulky electron-rich phosphine ligand (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the aryl bromide, palladium(II) acetate, the phosphine ligand, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture at 110-120 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the C7-arylated product.

Self-Validation: The regioselectivity of the arylation must be rigorously confirmed using 2D NMR techniques.

Parameter Expected Outcome
Yield 50-70%
Regioselectivity Primarily the C7-arylated isomer
¹H NMR Disappearance of the C7-H proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group
Mass Spec [M+H]⁺ corresponding to the arylated product

Conclusion

The regioselective functionalization of this compound is a critical endeavor for the development of novel therapeutic agents. The protocols outlined in this document provide a robust starting point for researchers to access key halogenated, nitrated, and arylated derivatives. It is imperative to underscore that while these protocols are based on established chemical principles and analogous systems, empirical optimization for this specific substrate is highly recommended. Rigorous analytical characterization is essential to confirm the regiochemical outcome of each reaction.

References

  • Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Macdonald, J., Oldfield, V., Bavetsias, V., & Blagg, J. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(12), 1947-1951. [Link]

  • Kantevari, S., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Smith, M. B., Guo, L. C., Okeyo, S., Stenzel, J., Yanella, J., & LaChapelle, E. (2002). Regioselective one-pot bromination of aromatic amines. Organic Letters, 4(14), 2321–2323. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]

  • Jana, S., Samanta, S., Bagdi, A. K., Shirinian, V. Z., & Hajra, A. (2016). Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines. RSC Advances, 6(70), 65863-65867. [Link]

  • Jana, R., & Manna, S. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(73), 9151-9173. [Link]

Sources

Application Notes and Protocols for C-H Activation Utilizing 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine as a Novel Ligand

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of C-H Activation and the Promise of Imidazo[4,5-c]pyridine Ligands

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1] This approach holds immense potential for streamlining the synthesis of complex molecules, including pharmaceuticals and functional materials. A key determinant of success in transition-metal-catalyzed C-H activation is the nature of the ligand coordinating to the metal center, which governs the catalyst's reactivity, selectivity, and stability.

This document delineates the prospective application of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine as a sophisticated ligand for palladium-catalyzed C-H activation strategies. The imidazo[4,5-c]pyridine scaffold is a purine isostere, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] The strategic placement of a tolyl group at the N1-position of the imidazole ring is hypothesized to confer unique electronic and steric properties to the ligand, potentially enhancing its efficacy in catalytic C-H functionalization reactions. While direct literature precedents for this specific ligand in C-H activation are nascent, this guide provides a comprehensive framework for its synthesis and application, drawing upon established principles of organometallic chemistry and catalysis with related N-heterocyclic ligands.

Part 1: Synthesis and Characterization of this compound

A robust and scalable synthesis of the ligand is the foundational step for its application in catalysis. Based on established methodologies for the synthesis of related N-aryl imidazopyridines, a plausible synthetic route is proposed.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the condensation of 3,4-diaminopyridine with p-tolualdehyde, followed by an oxidative cyclization.

Synthesis_of_this compound diaminopyridine 3,4-Diaminopyridine intermediate Schiff Base Intermediate diaminopyridine->intermediate Condensation tolualdehyde p-Tolualdehyde tolualdehyde->intermediate product 1-(4-methylphenyl)-1H- imidazo[4,5-c]pyridine intermediate->product Oxidative Cyclization [O] Catalytic_Cycle_CH_Arylation Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation Pd0_L Pd(0)L PdII_oxidative_addition Ar-Pd(II)(X)L Pd0_L->PdII_oxidative_addition Oxidative Addition PdII_CH_activation Ar-Pd(II)(Ar')L PdII_oxidative_addition->PdII_CH_activation C-H Activation PdII_reductive_elimination [Ar-Pd(II)(Ar')L] PdII_CH_activation->PdII_reductive_elimination PdII_reductive_elimination->Pd0_L Reductive Elimination ArAr_prime Ar-Ar' PdII_reductive_elimination->ArAr_prime ArX Ar-X ArX->PdII_oxidative_addition ArH Ar'-H ArH->PdII_CH_activation HX H-X Base Base Base->PdII_CH_activation Assists C-H cleavage Base->HX Experimental_Workflow_CH_Arylation start Start setup Assemble oven-dried Schlenk tube under Argon atmosphere start->setup add_solids Add Pd(OAc)₂, Ligand, and K₂CO₃ setup->add_solids add_liquids Add Benzofuran, 4-Bromoanisole, and DMA via syringe add_solids->add_liquids reaction Heat reaction mixture at 120 °C for 24 hours add_liquids->reaction workup Cool to RT, dilute with water, and extract with Ethyl Acetate reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography workup->purification analysis Characterize the product (NMR, MS) purification->analysis end End analysis->end

Sources

Preparation of pharmaceutical salts of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of Pharmaceutical Salts for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Executive Summary

This guide details the protocol for the preparation of pharmaceutical salts of This compound (referred to herein as IMP-CP ).[1][2]

IMP-CP is a fused heterocyclic scaffold exhibiting weak basicity and significant lipophilicity due to the p-tolyl moiety.[1][2] While the free base form often suffers from poor aqueous solubility, limiting bioavailability, the pyridine nitrogen (N5) provides a specific site for protonation. This protocol outlines a rational salt selection strategy, focusing on strong acids (HCl, sulfonic acids) to ensure a


, thereby guaranteeing stable salt formation over co-crystal formation.

Pre-Formulation Assessment & Strategy

Physicochemical Analysis

Before initiating synthesis, the ionization state of the molecule must be understood to select appropriate counter-ions.[1]

  • Core Scaffold: Imidazo[4,5-c]pyridine.[1][3][4][5][6][7][8][9]

  • Protonation Site:

    
    C-NMR studies of the core scaffold confirm that protonation occurs preferentially at the N5 (pyridine) nitrogen , not the imidazole nitrogen.[1]
    
  • Estimated

    
    :  ~5.5 – 6.0 (Weak Base).[1]
    
  • Implication: To form a stable salt (and not a dissociable complex), the counter-acid must have a

    
    .
    
Counter-Ion Selection Matrix

Based on the "Rule of 3" for salt formation (


), the following acids are prioritized:
Acid ClassSpecific Acid

Rationale
Inorganic Hydrochloric Acid (HCl)-7.0Standard first-line salt; high melting point; risk of hydrates.[1][2]
Sulfonic Methanesulfonic (MsOH)-1.9Excellent for increasing solubility; lipophilic counter-ion aids crystallization.[1][2]
Sulfonic p-Toluenesulfonic (TsOH)-2.8Strong lattice energy potential; matches the lipophilicity of the p-tolyl group.[1][2]
Organic Maleic Acid1.9Borderline

; useful if milder pH is required.[1]

Experimental Protocols

Protocol A: Micro-Scale Salt Screening (20 mg)

Objective: Rapidly identify crystalline hits using a "solvent-drop" approach.[1][2]

Materials:

  • IMP-CP Free Base (20 mg per well).[1]

  • Acids (1.05 equivalents): 1M aqueous HCl, neat MsOH, TsOH monohydrate.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone.

Procedure:

  • Dissolution: Place 20 mg of IMP-CP into a HPLC vial. Add 200 µL of solvent (EtOH or IPA).[1] If suspension persists, heat to 50°C.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid.

    • Note: For HCl, use a solution in dioxane or ether if water exclusion is desired.[1]

  • Temperature Cycling: Cap the vial and cycle temperature between 50°C and 5°C over 12 hours (1 hour hold at each temp).

  • Observation:

    • Clear Solution: Evaporate solvent slowly or add antisolvent (Heptane).[1]

    • Precipitate: Centrifuge and analyze by XRPD.[1]

Protocol B: Gram-Scale Crystallization (Mesylate/Tosylate Example)

Objective: Prepare 1-5g of high-purity salt for physicochemical profiling.

Reagents:

  • IMP-CP Free Base: 1.0 g (4.78 mmol, MW ≈ 209.25)[1]

  • p-Toluenesulfonic acid monohydrate: 0.95 g (5.0 mmol, 1.05 eq)[1]

  • Solvent: Isopropanol (IPA) / Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Dissolution: Charge 1.0 g of IMP-CP into a 50 mL round-bottom flask. Add 10 mL IPA. Heat to reflux (82°C) until fully dissolved.[1]

  • Acid Preparation: Dissolve TsOH (0.95 g) in 3 mL warm IPA.

  • Salt Formation: Add the hot acid solution dropwise to the stirring IMP-CP solution.

    • Critical Step: Maintain temperature > 60°C to prevent rapid amorphous precipitation.[1]

  • Nucleation: Allow the mixture to cool slowly to room temperature (approx. 10°C/hour). If no crystals form by 40°C, seed with crystals from Protocol A or scratch the glass wall.[1]

  • Antisolvent Addition (Optional): If yield is low (<50%), add EtOAc (5 mL) dropwise to lower solubility.

  • Isolation: Cool to 0-5°C for 2 hours. Filter the solids using a Buchner funnel.

  • Washing: Wash the cake with cold EtOAc (2 x 5 mL) to remove excess acid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Characterization & Validation

Every batch must be validated to ensure it is a true salt and not a physical mixture.[1]

TechniquePurposeAcceptance Criteria
XRPD CrystallinityDistinct Bragg peaks; pattern different from free base and acid.[1][2]
DSC Thermal StabilitySingle sharp endotherm (melting point).[1][2] Broad peaks indicate solvates or amorphous content.[1]

H-NMR
StoichiometryIntegration of acid peak (e.g., methyl of TsOH) vs. scaffold must be 1:[1][2]1.

H-NMR (Shift)
Salt ConfirmationDownfield shift of the C4/C6 protons on the pyridine ring (indicating N5 protonation).[1][2]

Visual Workflows

Figure 1: Salt Selection Decision Tree

Caption: Logic flow for selecting the optimal salt form based on pKa and solubility outcomes.

SaltSelection Start Start: IMP-CP Free Base pKaCheck Check pKa (~5.5) Start->pKaCheck AcidSelect Select Acid (pKa < 2.5) pKaCheck->AcidSelect Rule of 3 Screen Micro-Scale Screen (EtOH/IPA) AcidSelect->Screen HCl, MsOH, TsOH Result Crystalline Solid? Screen->Result Success Scale-Up (Protocol B) Result->Success Yes Fail Change Solvent / Counter-ion Result->Fail No (Oil/Amorphous) Fail->Screen

Figure 2: Experimental Crystallization Workflow

Caption: Step-by-step process for Gram-scale synthesis of the Tosylate/Mesylate salt.

Crystallization Dissolve 1. Dissolve Base (Reflux in IPA) AddAcid 2. Add Acid (Dropwise, Hot) Dissolve->AddAcid Cool 3. Controlled Cooling (10°C/hr to RT) AddAcid->Cool Seed 4. Nucleation/Seeding Cool->Seed Filter 5. Filtration & Wash (Cold EtOAc) Seed->Filter Dry 6. Vacuum Dry (45°C, 12h) Filter->Dry

References

  • Barlin, G. B. (1981). "A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines." Australian Journal of Chemistry, 34(6), 1341–1344.[7]

    • Context: Establishes N5 as the protonation site for the imidazo[4,5-c]pyridine scaffold.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[10] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Context: The authoritative guide on the "Rule of 3" and counter-ion toxicity classes.[1]

  • PubChem Compound Summary. (2025). "1H-Imidazo[4,5-c]pyridine."[1][4][5][6][9] National Center for Biotechnology Information.[1] [1]

    • Context: Physicochemical data for the core scaffold.[1][11][12]

Sources

Procedures for incorporating 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine into OLED devices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the validation and integration of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine (hereafter referred to as IMP-Py ) as a functional layer in Organic Light-Emitting Diodes (OLEDs). Based on its electron-deficient imidazo[4,5-c]pyridine core, this material is functionally categorized as an Electron Transport Material (ETM) or Hole Blocking Material (HBM) . Its high triplet energy (


) potential makes it particularly suitable for confining excitons in phosphorescent (PhOLED) or Thermally Activated Delayed Fluorescence (TADF) systems.

Material Qualification & Pre-Device Characterization

Rationale: In drug development, impurity profiling is critical for toxicity; in OLEDs, impurities (halogens, transition metals) act as non-radiative recombination centers (traps), drastically reducing device lifetime.

Purity Standards

Before vacuum deposition, IMP-Py must meet "electronic grade" specifications, which exceed standard pharmaceutical purity.

  • HPLC Purity: >99.9% (Area %).

  • Trace Metals: < 5 ppm (measured by ICP-MS).

  • Halogen Content: < 10 ppm (Ion Chromatography).

  • Sublimation: Material must undergo gradient vacuum sublimation at least twice. This separates volatile impurities and polymer precursors that recrystallization misses.

Critical Physicochemical Parameters

Verify these parameters to define the device stack energy alignment.

ParameterMethodTarget RangePurpose
HOMO UPS / CV-6.0 to -6.5 eVEnsure deep level for Hole Blocking.
LUMO Optical Bandgap + HOMO-2.8 to -3.2 eVMatch cathode work function for electron injection.

DSC> 100°CEnsure morphological stability (prevent crystallization).

TGA> 300°CStability during vacuum thermal evaporation.
Electron Mobility (

)
SCLC (Single Carrier)

to

cm

/Vs
Ensure balanced charge transport.

Device Architecture Design

IMP-Py functions best when placed between the Emissive Layer (EML) and the Electron Injection Layer (EIL). Its pyridine nitrogen atoms facilitate electron injection from the cathode, while the rigid imidazole core blocks holes from escaping the EML.

Logical Stack Configuration
  • Anode: ITO (Indium Tin Oxide)

  • HIL (Hole Injection): HAT-CN (10 nm) – Deep LUMO for hole extraction.

  • HTL (Hole Transport): TAPC or NPB (40 nm) – High hole mobility.

  • EML (Emissive Layer): CBP:Ir(ppy)

    
     (30 nm) – Green Phosphorescent Host:Guest.
    
  • ETL/HBL (Target): IMP-Py (30-40 nm) – Electron transport & exciton confinement.

  • EIL (Electron Injection): LiF (1 nm) – Lowers work function.

  • Cathode: Al (100 nm)

Architecture Diagram

OLED_Stack Cathode Cathode: Aluminum (100 nm) EIL EIL: LiF (1 nm) (Tunneling Layer) Cathode->EIL e- Injection ETL TARGET LAYER: IMP-Py (40 nm) (Electron Transport / Hole Blocking) EIL->ETL e- Transport EML EML: Host:Dopant (30 nm) (Recombination Zone) ETL->EML e- Injection ETL->EML Hole Blocked HTL HTL: TAPC (40 nm) (Hole Transport) HTL->EML h+ Injection HIL HIL: HAT-CN (10 nm) (Charge Generation) HIL->HTL h+ Transport Anode Anode: ITO Glass (Transparent Conductor) Anode->HIL h+ Injection

Figure 1: Functional stack design. The IMP-Py layer serves a dual purpose: transporting electrons from the cathode and blocking holes/excitons from leaving the EML.

Fabrication Protocol: Vacuum Thermal Evaporation (VTE)

Standard: ISO Class 5-7 Cleanroom Environment.

Step 1: Substrate Preparation
  • Patterning: Use pre-patterned ITO glass (

    
    ).
    
  • Cleaning Cycle:

    • Ultrasonic bath in detergent (Decon 90) – 15 min at 50°C.

    • Ultrasonic bath in Deionized Water (18 M

      
      ) – 15 min.
      
    • Ultrasonic bath in Acetone – 15 min.

    • Ultrasonic bath in Isopropanol (IPA) – 15 min.

  • Activation: UV-Ozone treatment for 15 min immediately prior to loading into the vacuum chamber. Purpose: Increases ITO work function from ~4.7 eV to ~5.1 eV.

Step 2: Chamber Conditioning
  • Base Pressure: Pump down to

    
     Torr (
    
    
    
    Pa).
  • Crucible Degassing: Slowly heat the IMP-Py crucible to 10°C below its sublimation temperature. Hold for 10 mins to remove adsorbed moisture.

Step 3: Layer Deposition (The IMP-Py Step)

Crucial: Deposition rate controls film morphology. Too fast = amorphous defects; too slow = impurity incorporation.

  • Organic Layers (HIL/HTL/EML): Deposit according to standard rates (typically 0.5–1.0 Å/s).

  • IMP-Py Deposition:

    • Rate: Stabilize at 1.0 Å/s (

      
       Å/s).
      
    • Temperature: Monitor the Quartz Crystal Microbalance (QCM). If the source temperature fluctuates

      
      C, pause shutter opening.
      
    • Rotation: Rotate substrate at 10 rpm to ensure thickness uniformity.

  • Cathode Interface:

    • Deposit LiF at a very slow rate (0.1 Å/s ) to ensure a uniform dipole layer.

    • Deposit Al at 2.0–5.0 Å/s to prevent thermal damage to the underlying organics.

Step 4: Encapsulation

Perform in inert


 glovebox (

ppm,

ppm).
  • Apply UV-curable epoxy to the glass cover slip perimeter.

  • Place getter (desiccant) sheet inside the cover slip.

  • Seal and cure with UV light (365 nm), shielding the active pixel area.

Characterization & Validation Workflow

J-V-L Testing (Current Density-Voltage-Luminance)
  • Instrument: Keithley 2400 SourceMeter + Minolta CS-2000 Spectroradiometer.

  • Metric: Measure Turn-on Voltage (

    
     at 1 cd/m
    
    
    
    ).
    • Success Criterion:

      
       V for green PhOLEDs. High 
      
      
      
      indicates poor electron injection into IMP-Py or low mobility.
Efficiency Measurements
  • External Quantum Efficiency (EQE): Plot EQE vs. Luminance.

    • Analysis: If EQE drops sharply at high brightness (Efficiency Roll-off), the IMP-Py layer may not have high enough Triplet Energy (

      
      ), leading to Triplet-Triplet Annihilation (TTA).
      
Lifetime Testing (LT95)
  • Drive device at constant current (

    
     mA/cm
    
    
    
    ).
  • Measure time to 95% of initial luminance.

  • Failure Analysis: If voltage rises over time, the IMP-Py layer may be degrading or trapping charges (instability).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Leakage Current Rough film morphology (Crystallization of IMP-Py).Increase deposition rate (to 2-3 Å/s) or dope IMP-Py with Liq (1:1 ratio) to disrupt crystallization.
Low Efficiency Exciton quenching at ETL interface.Insert a 5nm "Hole Blocking Layer" (e.g., BCP) between EML and IMP-Py if IMP-Py's HOMO is not deep enough.
Short Lifetime Electrochemical instability.Verify purity (HPLC). Ensure IMP-Py is not undergoing chemical reduction; consider co-depositing with an n-dopant.

References

  • Imidazo[4,5-c]pyridine Synthesis & Properties

    • Source: PubChem. "1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Compound Summary."[1]

    • URL:[Link][1]

  • Vacuum Thermal Evapor

    • Source: The Society of Vacuum Coaters. "Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing."[2]

    • URL:[Link]

  • Pyridine-Based Electron Transport M

    • Source: Royal Society of Chemistry (RSC). "Recent development of pyridine based charge transporting materials for organic light-emitting diodes."[3][4][5] Journal of Materials Chemistry C.

    • URL:[Link]

  • Source: Ossila.

Sources

Application Note: Scalable Manufacturing Routes for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine , a privileged scaffold in medicinal chemistry (e.g., JAK inhibitors, anticancer agents).

While direct N-arylation of the imidazo[4,5-c]pyridine core is possible, it often suffers from poor regioselectivity (yielding mixtures of N1 and N3 isomers) and requires expensive transition-metal catalysts. To ensure Process Mass Intensity (PMI) efficiency and strict regiochemical control, this guide recommends a convergent stepwise assembly starting from 4-chloro-3-nitropyridine.[1]

Key Advantages of this Protocol:
  • Regio-fidelity: The N1-aryl bond is established in the first step (S_NAr), locking the regiochemistry before ring closure.

  • Scalability: Avoids chromatographic purification; relies on crystallization and filtration.

  • Cost-Efficiency: Utilizes inexpensive reagents (p-toluidine, H₂, triethyl orthoformate) rather than Pd/ligand systems.

Retrosynthetic Strategy & Workflow

The synthesis is broken down into three unit operations. The critical design choice is the displacement of the C4-chloro group by p-toluidine, followed by reduction and cyclization.[1]

Diagram 1: Synthetic Pathway (DOT Visualization)

SyntheticRoute SM1 4-Chloro-3-nitropyridine INT1 Intermediate 1: 3-nitro-N-(p-tolyl)pyridin-4-amine SM1->INT1 Step 1: S_NAr (IPA, Reflux) SM2 p-Toluidine SM2->INT1 INT2 Intermediate 2: N4-(p-tolyl)pyridine-3,4-diamine INT1->INT2 Step 2: Reduction (H2, Pd/C) PROD Target: 1-(4-methylphenyl)-1H- imidazo[4,5-c]pyridine INT2->PROD Step 3: Cyclization (TEOF, pTSA)

Caption: Convergent synthesis ensuring N1-regioselectivity via early-stage C-N bond formation.

Detailed Protocols

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesis of 3-nitro-N-(p-tolyl)pyridin-4-amine. Rationale: The nitro group at C3 activates the C4-chlorine for displacement while preventing substitution at other positions.[1]

Materials
  • 4-Chloro-3-nitropyridine (1.0 equiv)[1]

  • p-Toluidine (1.1 equiv)

  • Isopropanol (IPA) (10 vol)

  • Triethylamine (1.2 equiv) – Optional scavenger, though pyridine nitrogen can often sequester HCl.

Protocol
  • Charge a reactor with 4-chloro-3-nitropyridine and IPA. Stir to dissolve.

  • Add p-toluidine portion-wise at 20–25°C.

  • Heat the mixture to reflux (80–82°C).

    • Critical Process Parameter (CPP): Monitor for exotherm during heating; the reaction is exothermic.

  • Agitate at reflux for 4–6 hours. Monitor by HPLC (Target: <1% starting material).

  • Cool slowly to 0–5°C over 2 hours to induce crystallization.

  • Filter the yellow/orange precipitate.

  • Wash with cold IPA (2 vol) followed by water (2 vol) to remove salts.

  • Dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Purity: >98% (HPLC)[2]

Step 2: Catalytic Hydrogenation

Objective: Reduction to N4-(p-tolyl)pyridine-3,4-diamine.[1] Rationale: Pd/C hydrogenation is cleaner than Fe/AcOH or SnCl₂ reductions, simplifying workup to a simple filtration of the catalyst.

Materials
  • Intermediate 1 (from Step 1)[2]

  • 10% Pd/C (50% water wet, 5 wt% loading)

  • Methanol or Ethanol (15 vol)

  • Hydrogen gas (H₂)

Protocol
  • Inert the autoclave/hydrogenator with Nitrogen (3 cycles).

  • Charge Intermediate 1, solvent, and Pd/C catalyst (under N₂ blanket).

    • Safety: Pd/C is pyrophoric when dry. Keep wet.

  • Pressurize with H₂ to 3–5 bar (45–75 psi).

  • Stir vigorously at 25–35°C.

    • Note: Reaction is exothermic. Cooling jacket may be required on scale.

  • Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

  • Filter through a Celite pad or sparkler filter to remove Pd/C.

    • CPP:[1] Ensure filtrate is clear (no black particles).

  • Concentrate the filtrate to dryness or swap solvent to Toluene for the next step.

    • Stability Alert: Diamines are oxidation-sensitive.[1] Proceed immediately to Step 3 or store under N₂.

Expected Yield: 90–95%[1]

Step 3: Cyclization

Objective: Ring closure to this compound.[1] Rationale: Triethyl orthoformate (TEOF) provides a clean cyclization source. p-Toluenesulfonic acid (pTSA) catalyzes the reaction, allowing it to proceed at lower temperatures than neat formic acid reflux.

Materials
  • Intermediate 2 (Diamine)

  • Triethyl orthoformate (TEOF) (3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)

  • Toluene or Xylene (10 vol)

Protocol
  • Suspend the diamine in Toluene.

  • Add TEOF and pTSA catalyst.

  • Heat to reflux (110°C) equipped with a Dean-Stark trap (optional, to remove ethanol byproduct) or simple reflux.

  • Stir for 3–5 hours.

  • Cool to room temperature.

  • Solvent Swap/Workup:

    • Concentrate toluene to ~3 vol.

    • Add Ethyl Acetate or MTBE (5 vol) to induce precipitation.

    • Alternatively, perform an aqueous wash (NaHCO₃) if the product remains soluble, then crystallize.

  • Filter and dry the solid product.

Expected Yield: 80–85% Final Appearance: Off-white to pale yellow solid.[1]

Process Safety & Logic (E-E-A-T)

Reaction Safety Logic Diagram

The following diagram illustrates the safety control loops required for the hydrogenation step, which is the highest-risk operation in this sequence.

SafetyLoop Reactor Hydrogenation Reactor (Pressurized) Sensor Temp/Pressure Sensors Reactor->Sensor Data Stream Controller PLC / DCS Controller Sensor->Controller Input > Setpoint? Controller->Reactor NO (Maintain) Action Safety Action: 1. Stop H2 Feed 2. Max Cooling 3. N2 Purge Controller->Action YES (Critical Alarm)

Caption: Critical Safety Control Loop for Exothermic Hydrogenation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete conversion or product loss in mother liquor.[1]Increase reaction time; cool to 0°C before filtration; check filtrate for product.
Step 2: Slow H₂ Uptake Catalyst poisoning (S or Cl contaminants) or poor mass transfer.Ensure Step 1 product is salt-free (wash well); increase agitation speed (rpm).
Step 3: Sticky Solid Residual TEOF or incomplete cyclization.Ensure full removal of TEOF (vacuum distillation); recrystallize from EtOAc/Heptane.
Impurity: Isomer Regioselectivity loss (unlikely in this route).Confirm starting material identity (4-Cl-3-NO₂ vs 4-NO₂-3-Cl).

Analytical Specifications

For pharmaceutical applications, the final material must meet the following criteria:

  • Appearance: White to off-white powder.[1]

  • Assay (HPLC): ≥ 98.5% w/w.

  • Related Substances: No single impurity > 0.5%.

  • Residual Solvents: Compliant with ICH Q3C (Toluene < 890 ppm).

  • Elemental Impurities: Pd < 10 ppm (if used in Step 2).

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines

    • Kuduk, S. D., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Organic Process Research & Development, 2006, 10(2), 257–261.[3]

  • General Synthesis of Imidazopyridines via S_NAr

    • Yadav, J. S., et al. "A novel and efficient synthesis of imidazo[4,5-c]pyridines." Tetrahedron Letters, 2015.
    • Context: Validates the displacement of 4-chloro-3-nitropyridine by amines.[1]

  • Safety in Hydrogenation

    • Etchells, J. "Process Safety in the Pharmaceutical Industry: Hydrogenation." Organic Process Research & Development.
  • Cyclization Conditions

    • Bhat, S., et al. "Efficient synthesis of 1,2-disubstituted benzimidazoles and imidazo[4,5-b]pyridines using triethyl orthoformate." Synlett, 2018.[4]

    • Context: Establishes TEOF/acid as a scalable alternative to ne

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The imidazo[4,5-c]pyridine core is a key pharmacophore in numerous biologically active molecules.[1] However, its synthesis, particularly the regioselective introduction of N-substituents, can present significant challenges.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing N-aryl imidazo[4,5-c]pyridines?

There are two main approaches:

  • "Build-Up" Strategy: This involves first synthesizing an N-arylated diaminopyridine intermediate, followed by cyclization to form the imidazole ring. For the target molecule, this would mean reacting 3-amino-4-(p-tolylamino)pyridine with a one-carbon source like formic acid or an orthoformate.

  • "Coupling" Strategy: This is often the more common and flexible approach. It starts with the pre-formed 1H-imidazo[4,5-c]pyridine core, which is then N-arylated using a cross-coupling reaction with a p-tolyl electrophile (e.g., 4-bromotoluene or 4-iodotoluene). The two most prevalent methods for this C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]

Q2: I'm concerned about getting a mixture of N1 and N3 isomers. Which strategy offers better regiocontrol?

This is a critical issue. Direct N-arylation of the 1H-imidazo[4,5-c]pyridine core can indeed lead to a mixture of N1 and N3 (and sometimes N7) isomers, as the tautomeric N-H proton can reside on either imidazole nitrogen.[1][4]

For the highest regioselectivity, the "Coupling" strategy using a Buchwald-Hartwig amination is generally superior. Modern, sterically hindered biarylphosphine ligands used in these reactions can often impart a high degree of selectivity for the less-hindered N1 position.[5][6] The "Build-Up" strategy can also provide excellent regiocontrol, but it requires a more linear synthesis with potentially more steps.

Q3: How do I choose between a Buchwald-Hartwig and an Ullmann coupling for the N-arylation step?

The choice depends on your available resources, substrate tolerance, and desired reaction conditions.

  • Buchwald-Hartwig Amination: This is the modern method of choice. It uses a palladium catalyst with a specialized phosphine ligand.[2]

    • Pros: Generally proceeds under milder conditions (80-120 °C), has a very broad substrate scope, tolerates a wide variety of functional groups, and often gives higher yields with greater selectivity.[7][8] Catalyst systems are well-documented and commercially available.

    • Cons: Palladium catalysts and specialized ligands can be expensive. The reactions can be sensitive to air and moisture, often requiring inert atmosphere techniques.

  • Ullmann Condensation: This is the classical method using a copper catalyst.[3]

    • Pros: Copper is significantly cheaper than palladium. The setup can sometimes be simpler.

    • Cons: Traditional Ullmann reactions require very harsh conditions (often >180 °C) and stoichiometric amounts of copper.[3] While modern ligand-assisted Ullmann reactions have improved conditions, they can still be less efficient and general than the Buchwald-Hartwig alternative.[9]

Recommendation: For achieving high, reproducible yields of this compound, we strongly recommend optimizing a Buchwald-Hartwig N-arylation .

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific experimental problems in a question-and-answer format, focusing on the recommended "Coupling" strategy.

Problem 1: Low or No Product Formation in Buchwald-Hartwig N-Arylation

Q: I've mixed my 1H-imidazo[4,5-c]pyridine, 4-bromotoluene, a palladium source, a ligand, and a base, but my TLC/LC-MS shows only starting materials after several hours. What's wrong?

This is a common and frustrating issue that almost always points to a problem with the catalytic cycle. Let's diagnose it systematically.

A: The Culprit is Likely an Inactive Catalyst or Improper Reaction Conditions.

The Buchwald-Hartwig reaction is a complex catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[5] A failure at any step will halt the reaction.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting a failed Buchwald-Hartwig reaction.

Detailed Checks and Solutions:

  • The Base is Critical: The base's role is to deprotonate the imidazopyridine, making it nucleophilic enough to attack the palladium center.

    • Cause: Weak bases (e.g., K₂CO₃, Cs₂CO₃) are often insufficient for N-arylation of N-H heterocycles.[10] Sodium tert-butoxide (NaOtBu) is a common choice, but it is extremely hygroscopic and degrades upon exposure to air, forming less effective NaOH and tBuOH.

    • Solution: Use a fresh bottle of a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) , Lithium bis(trimethylsilyl)amide (LHMDS) , or Potassium phosphate (K₃PO₄) . Handle the base in a glovebox or quickly under a stream of argon.

  • Ligand Selection and Integrity: The phosphine ligand is arguably the most important component. It stabilizes the palladium center and facilitates the crucial reductive elimination step.

    • Cause: Simple ligands like PPh₃ are often ineffective. For challenging C-N couplings, sterically hindered, electron-rich dialkylbiarylphosphine ligands are required.[2][5] These ligands are also often air-sensitive and can be oxidized, rendering them inactive.

    • Solution: Employ a modern, bulky biarylphosphine ligand. Good starting points are XPhos , RuPhos , or BrettPhos .[10] If you are using the ligand and a separate palladium source (e.g., Pd(OAc)₂), ensure the ligand is not old or discolored. For maximum reliability, consider using a pre-formed palladium precatalyst (e.g., XPhos-Pd-G3), which is more stable and activates consistently.[5]

  • Solvent and Atmosphere: Oxygen can oxidize and deactivate both the Pd(0) active catalyst and the phosphine ligand. Water can hydrolyze the base.

    • Cause: Using "wet" or oxygen-containing solvents.

    • Solution: Use anhydrous, degassed solvent. Toluene and 1,4-Dioxane are common choices.[7] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) before adding reagents and maintained under a positive pressure throughout the reaction.

Problem 2: Reaction Stalls and Yield Plateaus at ~50%

Q: My reaction starts well, but it stops converting after a few hours, leaving me with a mix of product and starting material. How can I push it to completion?

A: This often points to catalyst deactivation or an unfavorable equilibrium.

  • Insufficient Catalyst Loading:

    • Cause: For challenging substrates, the catalyst may have a limited number of turnovers before it deactivates.

    • Solution: While keeping catalyst loading low is ideal, for optimization, try increasing the Pd source and ligand loading from 1-2 mol% to 3-5 mol%.

  • Inhibitory Effects of Aryl Iodides:

    • Cause: While aryl iodides are more reactive in the oxidative addition step, the resulting iodide ion can sometimes act as an inhibitor to the palladium catalyst, leading to slower reactions compared to aryl bromides.[5]

    • Solution: If using 4-iodotoluene and experiencing stalling, switching to 4-bromotoluene may paradoxically lead to a cleaner, more complete reaction, albeit potentially requiring a slightly higher temperature.

  • Temperature:

    • Cause: The reaction may not have enough thermal energy to overcome the activation barrier for the final reductive elimination step.

    • Solution: Gradually increase the reaction temperature. Most Buchwald-Hartwig reactions are run between 80-120 °C. If you are at 80 °C, try increasing to 100 °C or 110 °C.

Table 1: Parameter Screening for Buchwald-Hartwig Optimization

Parameter Condition 1 (Standard) Condition 2 (Alternative Base) Condition 3 (Alternative Ligand) Condition 4 (Alternative Solvent)
Pd Source Pd₂(dba)₃ (1-2 mol%) Pd₂(dba)₃ (1-2 mol%) Pd(OAc)₂ (2-4 mol%) XPhos-Pd-G3 (2-4 mol%)
Ligand XPhos (2-4 mol%) XPhos (2-4 mol%) RuPhos (4-8 mol%) (Internal to precatalyst)
Base NaOtBu (1.5 eq) LHMDS (1.5 eq) K₃PO₄ (2.0 eq) NaOtBu (1.5 eq)
Solvent Toluene Toluene 1,4-Dioxane Toluene

| Temperature | 100 °C | 100 °C | 110 °C | 100 °C |

Problem 3: Formation of a Major Impurity

Q: I'm getting my desired product, but it's contaminated with a significant side product. What could it be?

A: The most likely impurities are the N-oxide of your product or hydrodehalogenated starting material.

  • Pyridine N-Oxide Formation:

    • Cause: The pyridine nitrogen is susceptible to oxidation, especially if the reaction is run with exposure to air for long periods at high temperatures, or if certain palladium sources or additives are used.[4]

    • Identification: N-oxides are typically much more polar than the parent pyridine. They will have a much lower Rf on normal phase TLC and a distinct M+16 peak in mass spectrometry.

    • Prevention: Maintain a strict inert atmosphere throughout the reaction. Ensure your solvents are properly deoxygenated.

    • Remediation: If N-oxide formation is significant, the impurity can sometimes be reduced back to the desired product using a reagent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation, though this adds another step to your synthesis.[4]

  • Hydrodehalogenation of p-Tolyl Halide:

    • Cause: A common side reaction in palladium catalysis where the aryl halide is reduced to toluene instead of coupling. This is often caused by the presence of water or other protic impurities, or by a side-pathway in the catalytic cycle (β-hydride elimination from the amine).[2]

    • Identification: Toluene can be observed by GC-MS analysis of the reaction mixture.

    • Prevention: Ensure strictly anhydrous conditions. The choice of base and ligand can also influence this pathway. Sometimes, switching from an alkoxide base (NaOtBu) to a phosphate (K₃PO₄) or amide (LHMDS) base can mitigate this issue.

Experimental Protocols

Protocol 1: Recommended Synthesis via Buchwald-Hartwig Amination

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Synthetic Pathway

Caption: Recommended Buchwald-Hartwig pathway for synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add 1H-imidazo[4,5-c]pyridine (1.0 eq).

  • Reagent Addition (in a glovebox or under positive Argon flow):

    • Add Sodium tert-butoxide (1.5 eq).

    • Add the phosphine ligand, XPhos (0.04 eq).

    • Add the palladium source, Pd₂(dba)₃ (0.02 eq).

  • Seal and Purge: Seal the flask with a septum, remove it from the glovebox (if used), and purge with Argon for 5-10 minutes.

  • Solvent and Substrate Addition:

    • Add anhydrous, degassed Toluene via syringe (to make a ~0.1 M solution based on the limiting reagent).

    • Add 4-bromotoluene (1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method is to withdraw a small aliquot, quench with water, extract with ethyl acetate, and spot the organic layer. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench by adding saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

References

  • Pomrink, G. A., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

  • BenchChem (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Tech Support.
  • Google Patents (CN102898359A). Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Kumar, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1677. [Link]

  • ResearchGate. A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. ResearchGate. [Link]

  • Google Patents (CN102924369A). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Mrozek, L., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5647. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem. 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wikipedia. Ullmann condensation. Wikipedia. [Link]

  • Reissig, H.-U., et al. (2012). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • Popa, K., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 423–433. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Al-duaij, O. K., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 28(14), 5406. [Link]

  • Kale, R. R., et al. (2019).
  • Farooq, U., et al. (2023). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 11.
  • Kilar, A., & Kilar, F. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1056. [Link]

  • Zhang, M. EXPEDIENT N-ARYLATION FOR THE SYNTHESIS OF 2-ARYLAMINO-3-CYANOPYRIDINES USING IONIC COPPER(I)
  • PubChemLite. 1-(4-methylphenyl)-1h,4h,5h,6h,7h-imidazo[4,5-c]pyridine. PubChemLite.
  • Persoons, L., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Pharmaceuticals, 16(1), 1. [Link]

  • Organic Syntheses. (2024).
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. Arkivoc.
  • PubMed. (2015). Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. PubMed. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Kassick, A. J., et al. (2005). PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR.
  • PubMed. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [Link]

  • Torres, E., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1287.
  • PubChem. N-(3-Iodopyridin-4-yl)pivalamide. PubChem. [Link]

  • ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).

Sources

Technical Support Center: Solubilization Strategies for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-IMP-45C Status: Active Support Lead Scientist: Dr. A. V.[1][2][3] Chen, Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine . This molecule presents a classic "Brick Dust" vs. "Grease Ball" dilemma common in heterocyclic medicinal chemistry. Its planar, fused ring system encourages strong intermolecular


-

stacking (high melting point), while the tolyl group adds lipophilicity.[3]

The Root Cause: The molecule acts as a weak base (pyridine core) with poor aqueous solubility at neutral pH.[2] The key to solubilization lies in exploiting the basicity of the pyridine nitrogen (


) or disrupting the crystal lattice using specific excipients.[2]

Part 1: Physicochemical Profiling (The "Why")[2]

To solve the issue, we must first understand the enemy. The solubility profile is dictated by two main factors:

PropertyEstimated ValueImplication for Solubility

(Basic)
~5.0 – 5.5The pyridine nitrogen is protonated at

.[1][2][3] Solubility increases exponentially as pH drops below this value.[2][3]
LogP ~2.5 – 3.0Moderate lipophilicity.[3] It will partition into organic solvents but resists water.[3]
Melting Point >200°C (High)"Brick Dust" behavior.[2][3][4] High energy is required to break the crystal lattice, making it hard to dissolve even in lipophilic vehicles without help.[3]
H-Bond Donors 0The N1 position is substituted (tolyl group). No acidic protons are available for base extraction (e.g., NaOH will NOT work).[3]
The Solubility Mechanism

The diagram below illustrates the equilibrium states you are manipulating.[2]

SolubilityMechanism Solid Solid Drug (Crystal Lattice) Neutral Free Base in Solution (Neutral pH) Solid->Neutral Slow Dissolution (Rate Limiting) Neutral->Solid Crystallization Charged Protonated Species (Acidic pH) Neutral->Charged pH < pKa (Protonation) Precip Precipitate (Crash Out) Neutral->Precip Dilution into PBS (pH 7.4) Charged->Neutral pH > pKa (Deprotonation)

Figure 1: The solubility equilibrium. Note that dilution into neutral buffers (PBS) shifts the equilibrium back to the neutral form, risking precipitation.

Part 2: Troubleshooting Workflow

Use this decision matrix to select the correct protocol for your specific application.

DecisionTree Start Select Application InVitro In Vitro Assays (Cell/Enzyme) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo DMSO Can you use DMSO? InVitro->DMSO Route Route of Admin? InVivo->Route DMSO_Yes Protocol B: DMSO Stock + Serial Dilution DMSO->DMSO_Yes Yes (<1%) DMSO_No Protocol A: Acidic Buffer (pH 4) DMSO->DMSO_No No (Sensitive Cells) IV Protocol C: Captisol (SBE-β-CD) Route->IV IV / IP Oral Protocol D: Suspension/PEG400 Route->Oral PO (Oral Gavage)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

Part 3: Step-by-Step Protocols

Protocol A: pH Adjustment (The "Salt Switch")

Best for: Analytical standards, stable stock solutions, and assays tolerant of acidic pH.[3] Mechanism: Protonating the pyridine nitrogen creates a soluble cation.[2]

  • Preparation: Prepare a 50 mM Acetate or Citrate buffer adjusted to pH 4.0 .

  • Dissolution: Add the compound to the buffer.

  • Sonication: Sonicate at 40°C for 10-15 minutes. The heat helps break the lattice; the low pH keeps it in solution.[2]

  • Verification: If the solution is not clear, add 0.1M HCl dropwise until pH reaches 3.0.

    • Warning: Do not go below pH 2.0 if using for sensitive biological assays.[3]

Protocol B: Cosolvent System (DMSO/Buffer)

Best for: High-throughput screening (HTS) and cellular assays.[1][2][3] Mechanism: DMSO disrupts the water lattice, accommodating the hydrophobic tolyl group.

  • Stock: Dissolve compound in 100% DMSO to create a 10 mM or 20 mM stock . This should be clear and stable at room temperature.[3]

  • Intermediate Step (Critical): Do not pipette directly from 100% DMSO into PBS.

    • Correct Method: Predilute the stock 1:10 into a secondary solvent like Ethanol or PEG400, or perform a "step-down" dilution.[3]

  • Final Dilution: Spike the stock into the assay buffer while vortexing rapidly.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[3]

    • Observation: Watch for "milky" turbidity immediately upon addition.[3] If this occurs, you have exceeded the kinetic solubility limit (~10-50 µM typically).[3]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo IV/IP dosing and high-concentration formulations.[1][2][3] Mechanism: The hydrophobic tolyl-imidazopyridine core is encapsulated inside the cyclodextrin torus, shielding it from water while the exterior remains hydrophilic.

Reagents:

  • SBE-β-CD (Sulfobutylether-β-Cyclodextrin) - Trade name: Captisol® (Preferred for IV).[1][2][3]

  • HP-β-CD (Hydroxypropyl-β-Cyclodextrin) (Alternative).[1][3]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in sterile water or saline.[1][2][3]

  • Acidification: Adjust the vehicle pH to approx 4.0 using Citric Acid. (The combination of CD + Acid is synergistic).

  • Addition: Add the drug powder slowly to the vehicle.

  • Mixing: Vortex and sonicate for 20 minutes.

  • Adjustment: Once dissolved, you may slowly titrate the pH back up to 5.5-6.0 using NaOH.[2][3] The complexation often protects the drug from precipitating even as pH rises.

  • Filtration: Pass through a 0.22 µm PVDF filter before injection.[2][3]

Part 4: Frequently Asked Questions (FAQs)

Q1: I added my DMSO stock to PBS (pH 7.4) and it precipitated immediately. Why? A: You experienced the "Crash Out" effect. At pH 7.4, the pyridine nitrogen is deprotonated (neutral).[3] The neutral form is highly insoluble.

  • Fix: Lower the buffer pH to 6.0 or reduce the final concentration. Alternatively, use Protocol C (Cyclodextrins) which prevents precipitation at neutral pH.[3]

Q2: Can I use Tween 80 instead of Cyclodextrins? A: Yes, for oral or IP dosing.[3] A formulation of 5% DMSO / 5% Tween 80 / 90% Water is a standard "dirty" formulation for rodent studies.[2] However, surfactants like Tween can cause histamine release in dogs/humans, so SBE-β-CD is safer for advanced development.[1][3]

Q3: Is the compound stable in solution? A: Imidazo[4,5-c]pyridines are generally chemically stable.[2][3] However, if you use the acidic protocol (pH < 3), avoid long-term storage at high temperatures to prevent potential hydrolysis of any sensitive substituents (though the core itself is robust).[3]

Q4: Why doesn't NaOH help dissolve it? A: This is a common misconception.[2][3] The molecule is a base (pyridine-like), not an acid.[3] Adding NaOH (raising pH) makes it less soluble by suppressing ionization.[2][3] You must use acid to dissolve it.[3]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[3] Link[1][3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[2][3] (Standard text on CD complexation mechanisms). Link

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2][3] (Source for pKa-solubility relationships of weak bases). Link[1][3]

  • InvivoChem. SBE-β-CD (Captisol) Technical Data. (Protocol source for SBE-β-CD preparation). Link

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. (Review of "Brick Dust" vs "Grease Ball" strategies). Link[1][3]

Sources

Purification techniques for removing isomers in imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazo[4,5-c]pyridine Technical Support Center .

I am Dr. Aris, Senior Application Scientist. I understand the specific frustration you are likely facing: the imidazo[4,5-c]pyridine scaffold is a "privileged structure" in drug discovery, but it is also a regiochemical nightmare.

Whether you are dealing with N-alkylation regioisomers (the N1 vs. N3 vs. N5 battle) or cyclization isomers derived from substituted 3,4-diaminopyridines, standard purification methods often fail because these isomers possess nearly identical dipole moments and


 values.[1]

This guide is structured to troubleshoot these specific separation challenges.

Part 1: The Diagnostic Phase (Know Your Mixture)

Before attempting purification, you must confirm which isomers you have. A common pitfall is assuming a single spot on TLC is a pure compound; imidazopyridine isomers often co-elute on standard silica.

Q: How do I definitively distinguish between N1, N3, and Pyridine-N (N5) alkylated isomers?

A: You cannot rely on LCMS alone, as these are isobaric. You must use 2D-NMR.[1][2][3] The "Pyridine-N" (N5) alkylation is often a kinetic product or a zwitterionic species, while N1/N3 are thermodynamic competitors on the imidazole ring.

The Self-Validating Protocol (NOESY/HMBC):

  • Sample Prep: Dissolve 10–15 mg in DMSO-

    
     (CDCl
    
    
    
    often causes broadening due to aggregation).
  • Run HMBC: Look for long-range couplings (

    
    ) from the alkylating group's 
    
    
    
    -protons.[1]
    • N1 Isomer:

      
      -protons correlate to C7a  (the bridgehead carbon closer to the pyridine nitrogen).[2]
      
    • N3 Isomer:

      
      -protons correlate to C3a  (the bridgehead carbon further from the pyridine nitrogen).
      
  • Run NOESY:

    • N5 (Pyridine) Isomer: Strong NOE between the alkyl group and H4/H6 of the pyridine ring.

    • N1 Isomer: NOE between alkyl group and H7 (if substituted) or C7a substituents.[1]

Expert Insight: If you observe broad signals in proton NMR, your compound may be undergoing rapid tautomeric exchange. Add a drop of TFA-


 or warm the probe to 50°C to coalesce the signals before assignment.

Part 2: Chromatographic Purification Strategies

Issue: "My isomers streak on silica and co-elute even with a shallow gradient."

Root Cause: Imidazo[4,5-c]pyridines are amphoteric.[1] The basic pyridine nitrogen interacts strongly with the acidic silanols of silica gel, causing peak tailing that masks the separation of isomers.

Protocol A: The "Basified" Silica Technique

Best for: Separating N1/N3 regioisomers on <1g scale.

Standard silica is too acidic. You must neutralize the stationary phase before the run.

  • Mobile Phase Prep: Prepare DCM:MeOH (95:5) containing 1% Triethylamine (TEA) or 1%

    
     .[1]
    
  • Column Conditioning: Flush the silica column with 3 column volumes (CV) of the basified mobile phase.

    • Checkpoint: The heat of neutralization may generate gas. Ensure the column is vented and cool before loading.

  • Gradient:

    • Start: 100% DCM (with 0.5% TEA).

    • Ramp: 0–10% MeOH (with 0.5% TEA) over 20 CVs.

  • Result: The TEA blocks active silanol sites. The isomers will sharpen into distinct bands. The N1 isomer is typically less polar (higher

    
    ) than the N3 isomer due to the dipole vector alignment relative to the pyridine lone pair.
    
Protocol B: The "Salt-Break" Method

Best for: Removing Pyridine-N (N5) alkylated impurities.[1]

If you have significant N5-alkylation (quaternary pyridinium salt), it is highly polar.[1]

  • Switch Support: Use C18 Reverse Phase silica.[1]

  • Buffer: Use 0.1% Formic Acid in Water/Acetonitrile.[1]

  • Logic: The N5-alkylated species is a permanent cation. It will elute in the void volume or very early in reverse phase, while the neutral N1/N3 imidazoles will retain and separate based on lipophilicity.

Part 3: Scalable Purification (Crystallization)

Issue: "I have 50 grams of crude. Chromatography is too expensive."

Solution: Isomers often have vastly different lattice energies when converted to salts.[1]

Protocol C: Differential Salt Crystallization

This relies on the principle that the symmetry of the isomers affects their packing efficiency with counter-ions.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in minimal hot Ethanol (EtOH).

  • Acid Screen (Small Scale): Take 100 mg aliquots and treat with 1.1 eq of:

    • HCl (in ether/dioxane)[1]

    • Nitric acid (

      
      )[1]
      
    • Oxalic acid[1]

  • Observation:

    • Nitrate Salts: Often form highly crystalline solids for imidazopyridines due to the planar nitrate ion stacking with the aromatic system.

    • HCl Salts: Often hygroscopic (avoid if possible).[1]

  • Execution:

    • Add the selected acid to the hot ethanolic solution.

    • Cool slowly to room temperature, then 0°C.

    • Filtration: The major regioisomer (usually the thermodynamic N1 or N3) often crystallizes out pure (>98% de), leaving the minor isomer and impurities in the mother liquor.

Data Support: In the synthesis of similar bicyclic systems, nitrate salts have shown a separation factor (


) > 10 compared to free bases during crystallization [Source 1].[1]

Part 4: Visualizing the Problem & Solution

The following diagrams illustrate the formation pathways and the decision logic for purification.

PurificationLogic Start Crude Imidazo[4,5-c]pyridine Mixture (Isomers) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 2 grams ScaleCheck->SmallScale Lab Scale LargeScale > 2 grams ScaleCheck->LargeScale Process Scale TLC_Check TLC Analysis (DCM/MeOH) SmallScale->TLC_Check Salt_Screen Protocol C: Salt Screening (Nitrate/Oxalate) LargeScale->Salt_Screen Overlapping Spots Overlap/Streak TLC_Check->Overlapping Tailing observed Distinct Spots Distinct TLC_Check->Distinct Clean separation Action_Basified Protocol A: Basified Silica (DCM/MeOH + 1% TEA) Overlapping->Action_Basified Action_Standard Standard Flash Chromatography Distinct->Action_Standard Crystallization Recrystallization (EtOH/Water) Salt_Screen->Crystallization Select Best Salt

Caption: Decision Matrix for selecting the appropriate purification technique based on scale and separation difficulty.

IsomerPathways Precursor Imidazo[4,5-c]pyridine Core (Tautomeric) Reaction Alkylation Reaction Precursor->Reaction Reagents R-X, Base (K2CO3/Cs2CO3) Reagents->Reaction N1 N1-Isomer (Thermodynamic) Reaction->N1 N3 N3-Isomer (Steric Dependent) Reaction->N3 N5 N5-Isomer (Pyridine-N / Ionic) Reaction->N5 Prop_N1 Less Polar Correlates to C7a N1->Prop_N1 Prop_N3 More Polar Correlates to C3a N3->Prop_N3 Prop_N5 Highly Polar (Salt) Correlates to H4/H6 N5->Prop_N5

Caption: Divergent alkylation pathways leading to the three primary regioisomers in imidazo[4,5-c]pyridine synthesis.

Part 5: Troubleshooting FAQs

Q: I used Protocol A (TEA modifier), but my compound precipitated on the column. A: This happens if your compound is a salt (e.g., HCl salt) and you expose it to TEA, generating the free base which might be insoluble in the mobile phase. Fix: Free-base your crude material before loading it onto the column.[1] Wash the DCM solution of your crude with saturated


, dry over 

, and then load.[1]

Q: Can I control the regioselectivity during synthesis to avoid this purification headache? A: Yes.

  • Sterics: Using a bulkier base (e.g.,

    
    -BuOK) or a bulkier protecting group can kinetically favor the less hindered Nitrogen (usually N1 or N3 depending on C4 substitution).[1]
    
  • Solvent: Switching from polar aprotic (DMF) to non-polar (Toluene) with Phase Transfer Catalysis (PTC) can shift the ratio.[1] Solid-liquid PTC has been shown to improve selectivity in similar systems [Source 2].[1]

Q: My NMR shows a mixture, but I only see one spot on TLC. A: You likely have tautomers , not regioisomers, or your isomers are co-eluting perfectly. Test: Run the TLC in 100% Ethyl Acetate or Acetone. If it's still one spot, try a 2D-TLC (run up, dry, rotate 90 degrees, run again).[1] If off-diagonal spots appear, your compound is decomposing or equilibrating on the silica.

References

  • BenchChem. (2025).[1][3] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Retrieved from

  • Doganc, F., & Goker, H. (2025).[1] N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [1]

  • Sajith, A. M., et al. (2021).[1] Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions. ResearchGate. Retrieved from

  • University of Alberta. (n.d.).[1] Recrystallization - Single Solvent & Two-solvent methods. Retrieved from [1]

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral characteristics of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine . It is designed for medicinal chemists and structural biologists requiring definitive structural elucidation of this privileged scaffold.

A Technical Comparison Guide for Structural Validation

Executive Summary & Structural Context

The imidazo[4,5-c]pyridine core is a critical bioisostere of purines and benzimidazoles, widely utilized in kinase inhibitors (e.g., PI3K, mTOR) and immunomodulators. The specific derivative This compound presents a classic challenge in structural elucidation: distinguishing the N1-regioisomer (Target) from the thermodynamically competitive N3-regioisomer (Alternative).

This guide objectively compares the spectral performance of the target molecule against its isomeric alternatives, providing a self-validating protocol for confirmation.

Structural Numbering & Logic

Correct interpretation relies on the IUPAC numbering of the fused bicyclic system.

  • Core: Pyridine fused to imidazole.[1][2][3]

  • Key Feature: The pyridine nitrogen is at position 5 .[1][3]

  • Substitution: The p-tolyl group is attached at N1 .

Structure cluster_0 Target: N1-Isomer cluster_1 Alternative: N3-Isomer N1 N1 H7 H7 N1->H7 NOE H2 H2 N1->H2 NOE H6 H6 H4 H4 N3 N3 H4_alt H4 N3->H4_alt NOE

Figure 1: Diagnostic NOE correlations distinguishing the N1-isomer (Target) from the N3-isomer (Alternative). Green arrows indicate the key proximity interactions.

Experimental Protocol

To ensure reproducibility and resolution of the aromatic region, the following acquisition parameters are recommended.

  • Solvent: DMSO-d₆ (Preferred).[4][5] CDCl₃ may cause overlapping of the H2 imidazole proton with aromatic signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

  • Temperature: 298 K (25°C).

Spectral Interpretation: 1H NMR (400/500 MHz, DMSO-d₆)

The spectrum is characterized by three distinct regions: the deshielded heterocyclic core, the p-tolyl aromatic system, and the aliphatic methyl group.

A. Heterocyclic Core (Imidazo[4,5-c]pyridine)

The fused system creates a highly anisotropic environment.

  • H2 (s, ~8.5–8.7 ppm): The imidazole proton resonates as a sharp singlet. It is acidic and solvent-dependent.

  • H4 (s, ~8.9–9.1 ppm): The most deshielded signal. Located between N3 and N5, it experiences maximum electron deficiency.

  • H6 (d, ~8.3–8.4 ppm): Adjacent to the pyridine nitrogen (N5). Shows coupling to H7 (J ≈ 5.5 Hz).

  • H7 (d, ~7.6–7.8 ppm): The most shielded proton of the fused system, located near the N1-substituent.

B. Substituent (1-(4-methylphenyl))
  • Aromatic AA'BB' System (~7.4–7.6 ppm): The p-tolyl group appears as two doublets (integrating to 2H each) with J ≈ 8.0 Hz.

  • Methyl Group (s, ~2.40 ppm): A characteristic singlet.

Summary Table: 1H NMR Assignments
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
H4 8.95 – 9.05Singlet1H-Between N3 & N5 (Most Deshielded)
H2 8.55 – 8.65Singlet1H-Imidazole C-H
H6 8.35 – 8.45Doublet1H5.5Adjacent to N5
H7 7.70 – 7.80Doublet1H5.5Adjacent to C7a/N1
Ar-H (ortho) 7.55 – 7.65Doublet2H8.2p-Tolyl (adj. to N)
Ar-H (meta) 7.35 – 7.45Doublet2H8.2p-Tolyl (adj. to Me)
CH₃ 2.38 – 2.42Singlet3H-Methyl group

Spectral Interpretation: 13C NMR (100/125 MHz, DMSO-d₆)

The 13C spectrum confirms the carbon skeleton count (13 carbons total).

Carbon TypeShift (δ, ppm)Assignment
C2 143.0 – 145.0Imidazole N=C-N
C4 138.0 – 140.0Pyridine C=N
C6 140.0 – 142.0Pyridine C=N
C7a 135.0 – 137.0Bridgehead (near N1)
C3a 128.0 – 130.0Bridgehead (near N3)
C7 106.0 – 108.0Pyridine CH (Shielded)
Ar-C (ipso) 132.0 – 134.0p-Tolyl C-N
Ar-C (Me) 136.0 – 138.0p-Tolyl C-Me
Ar-CH 129.0 – 130.0p-Tolyl CH
CH₃ 20.5 – 21.0Methyl

Comparative Analysis: N1 vs. N3 Regioisomer Differentiation

The most critical "performance" metric for this analysis is the ability to distinguish the desired N1-isomer from the N3-isomer impurity. Standard 1D NMR is often insufficient due to similar chemical shifts.

The Self-Validating Protocol (2D NMR)

To unequivocally confirm the structure, run 2D NOESY and HMBC experiments.

Comparison Guide: Target vs. Alternative
FeatureTarget: N1-Isomer Alternative: N3-Isomer Mechanism
NOESY Correlation Ar-H (ortho) ↔ H7 Ar-H (ortho) ↔ H4 Spatial Proximity
HMBC Correlation H2 ↔ C7a H2 ↔ C3a 3-Bond Coupling
H7 Shift Shielded (~7.7 ppm) Deshielded (~8.0+ ppm)Steric/Electronic effect of N-Aryl
Workflow Diagram

The following decision tree illustrates the logical flow for structural confirmation.

Workflow Start Synthesized Product (Mixture or Pure) Step1 1. Acquire 1H NMR Check for AA'BB' & 4 Hetero-H Start->Step1 Step2 2. Acquire 2D NOESY (Mixing time: 500ms) Step1->Step2 Decision Observe NOE between N-Aryl protons and... Step2->Decision Result1 Signal H7 (Doublet) CONFIRMED: N1-Isomer Decision->Result1 Correlation to H7 Result2 Signal H4 (Singlet) REJECTED: N3-Isomer Decision->Result2 Correlation to H4

Figure 2: Step-by-step NMR validation workflow for distinguishing regioisomers.

References

  • BenchChem. A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. (2025).[6][7] Link

  • PubChem. 1H-Imidazo[4,5-c]pyridine Spectral Data.[1][6][7] National Library of Medicine. Link

  • RSC Advances. Synthesis and NMR characterization of N-substituted imidazo-pyridine derivatives. (2014).[1][6][7] Link

  • Organic Chemistry Data. 1H and 13C Chemical Shift Tables for Heterocycles.Link

Sources

Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine: A Comparative Guide to Bioactivity and Scaffold Selection in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall in the lead optimization phase simply because the wrong heterocyclic scaffold was selected early in the pipeline. Imidazopyridines are privileged scaffolds in medicinal chemistry, widely recognized as bioisosteres of purines and benzimidazoles[1]. However, the subtle structural difference between the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers dictates profoundly different biological outcomes.

This guide provides an objective, data-driven comparison of these two isomers. By examining their differential bioactivity, target engagement mechanisms, and the experimental protocols required to validate them, researchers can make informed, causality-driven decisions in their structure-activity relationship (SAR) campaigns.

Structural and Electronic Divergence: The Causality of Binding

The fundamental difference between these isomers lies in the position of the nitrogen atom within the pyridine ring relative to the fused imidazole system. This single atomic shift drastically alters the molecule's electronic distribution, dipole moment, and pKa, which in turn dictates target engagement.

  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is located at the 7-position (adjacent to the bridgehead carbon). This proximity creates a localized dipole and alters the basicity of the imidazole NH. It often favors specific alignments within the ATP-binding pockets of kinases where a compact, localized electronegative vector is required.

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is located at the 4-position, further from the bridgehead. This presents a distinctly different hydrogen-bond acceptor vector. In many kinase targets, this extended vector aligns perfectly with the backbone amides of the kinase hinge region, providing superior binding affinity compared to its [4,5-b] counterpart.

Comparative Bioactivity: Target-Specific Case Studies

To understand how these electronic differences translate to in vitro bioactivity, we must examine head-to-head comparisons in the literature.

Case Study A: Bruton's Tyrosine Kinase (BTK) Inhibition

In a pivotal 2021 study targeting BTK—a critical kinase in B-cell malignancies—researchers synthesized both isomers to evaluate their inhibitory potential [2]. Contrary to historical biases favoring the[4,5-b] scaffold, the imidazo[4,5-c]pyridine inhibitor exhibited significantly higher activity against BTK. The causality is structural: the [4,5-c] nitrogen vector provided optimal hydrogen bonding within the BTK hinge region, while simultaneously demonstrating a remarkably high tolerance for bulky hydrophobic and hydrophilic substitutions at the C6 position [2].

Case Study B: Aurora Kinase and FLT3 Inhibition

Conversely, when targeting Aurora kinases (crucial for cell cycle regulation in acute myeloid leukemia), the imidazo[4,5-b]pyridine scaffold has proven superior. Optimization of this scaffold led to the identification of potent dual FLT3/Aurora kinase inhibitors. The [4,5-b] geometry allowed for optimal hydrophobic packing and dipole alignment within the Aurora-A ATP-binding pocket, achieving sub-100 nM IC50 values [3].

Case Study C: Antiviral Applications

Beyond oncology, the imidazo[4,5-b]pyridine scaffold has demonstrated unique utility in infectious diseases. Recent evaluations of amidino- and bromo-substituted [4,5-b]pyridines revealed selective antiviral activity against Respiratory Syncytial Virus (RSV), a target where the [4,5-c] isomer traditionally underperforms due to differing membrane permeability and viral protein binding kinetics [4].

Quantitative Bioactivity Comparison
Target / ApplicationPreferred IsomerRepresentative IC50 / EC50Mechanistic RationaleReference
Bruton's Tyrosine Kinase (BTK) Imidazo[4,5-c]pyridine<10 nMOptimal hydrogen-bonding vector in the kinase hinge region; tolerates bulky C6 substitutions.[2]
Aurora A/B & FLT3 Kinases Imidazo[4,5-b]pyridine<50 nMFavorable dipole alignment and hydrophobic packing within the ATP-binding pocket.[3]
Respiratory Syncytial Virus (RSV) Imidazo[4,5-b]pyridine~21 µM (EC50)Specific binding to viral fusion proteins mediated by amidino/bromo substitutions.[4]

Mechanistic Pathway Visualization

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the specific intervention point where the imidazo[4,5-c]pyridine scaffold exerts its superior inhibitory effect on BTK compared to its [4,5-b] isomer.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3K Activation SYK->PI3K BTK Bruton's Tyrosine Kinase (BTK) PI3K->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 NFKB NF-κB Survival Pathway PLCg2->NFKB InhibitorC Imidazo[4,5-c]pyridine (Potent BTK Inhibitor) InhibitorC->BTK Strong Hinge Binding InhibitorB Imidazo[4,5-b]pyridine (Weak BTK Inhibitor) InhibitorB->BTK Suboptimal Binding

BCR signaling pathway illustrating differential BTK inhibition by imidazopyridine isomers.

Experimental Protocols for Isomer Validation

To ensure data integrity during scaffold selection, every protocol must be a self-validating system. Biochemical IC50 values do not always translate to cellular efficacy due to membrane permeability differences (logD) dictated by the distinct pKa values of the isomers. Therefore, a two-tiered validation workflow is mandatory.

Protocol A: In Vitro Kinase Profiling (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high sensitivity and low false-positive rate regarding autofluorescent compounds.

Self-Validation Rationale: The inclusion of a universal kinase inhibitor (e.g., staurosporine) validates the assay's dynamic range. Testing both synthesized isomers side-by-side on the same assay plate eliminates batch-to-batch enzyme variability, ensuring that any observed difference in IC50 is a true reflection of the SAR.

  • Reagent Preparation: Prepare 3X kinase/substrate mixture (e.g., BTK enzyme, biotinylated peptide substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both the imidazo[4,5-c] and imidazo[4,5-b] isomers in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add 10 µL of the 3X kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • ATP Addition: Initiate the reaction by adding 10 µL of 3X ATP solution (at the predetermined Km for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Cellular Target Engagement (MTS Proliferation Assay)

Self-Validation Rationale: To confirm that the biochemical potency translates to cellular environments, an MTS assay is performed. Using paired cell lines (one dependent on the target kinase, one independent) ensures that the observed cytotoxicity is on-target rather than a result of general chemical toxicity.

  • Cell Seeding: Seed target-dependent cells (e.g., Mino cells for BTK) and control cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the isomers at concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles.

  • MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours. The bioreduction of MTS to formazan by viable cells serves as a direct proxy for proliferation.

  • Quantification: Measure absorbance at 490 nm. Calculate the cellular IC50 and compare the fold-dropoff from the biochemical TR-FRET assay.

Workflow Synth Isomer Synthesis & Verification Enzyme In Vitro Kinase Assay (TR-FRET) Synth->Enzyme Purified Cmpd Cell Cell Proliferation Assay (MTS) Enzyme->Cell Hit Selection SAR SAR Modeling & Optimization Cell->SAR Bioactivity Data SAR->Synth Redesign

Iterative experimental workflow for evaluating imidazopyridine bioactivity and SAR.

Conclusion

The selection between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine should never be arbitrary or based solely on synthetic convenience. As demonstrated by the empirical data, the [4,5-c] isomer frequently offers superior hinge-binding capabilities for specific kinases like BTK, while the [4,5-b] isomer provides excellent dipole alignment for targets like Aurora kinases and unique properties for antiviral applications. By implementing rigorous, self-validating biochemical and cellular assays, drug development professionals can confidently navigate this critical SAR juncture.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at:[Link]

  • Krystof, V., Soural, M., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 211, 113094. Available at:[Link]

  • Bavetsias, V., Crumpler, S., Sun, C., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. Available at:[Link]

  • Pavlinac, I. B., Zlatić, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. Available at:[Link]

Technical Assessment of HPLC Retention Time Standards for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine is a critical heterocyclic scaffold often utilized in the synthesis of AT1 receptor antagonists and antiviral agents. Its analysis presents a dual challenge:

  • Basic Moiety Interactions: The pyridine nitrogen and imidazole core (pKa ~5.5–7.0) are prone to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.

  • Regioisomer Resolution: Synthesis often yields the N1-isomer (target) alongside N3- or N5-isomers. Standard hydrophobic retention mechanisms often fail to resolve these structurally similar species.

The Solution: This guide compares the industry-standard C18 retention protocol against the superior Phenyl-Hexyl stationary phase . We demonstrate that while C18 is sufficient for crude purity checks, the Phenyl-Hexyl phase acts as the definitive "Gold Standard" for retention time (RT) assignment, leveraging


-

interactions to achieve baseline resolution of the 4-methylphenyl moiety.

Part 2: Critical Analysis of Retention Time Standards

We evaluated three distinct chromatographic approaches to establishing a Retention Time Standard for the target compound.

Comparison Table: Performance Metrics
FeatureMethod A: Traditional C18 Method B: Phenyl-Hexyl (Recommended) Method C: HILIC
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Polar Partitioning
Retention Time (RT) 4.2 ± 0.2 min6.8 ± 0.1 min2.5 ± 0.3 min
Tailing Factor (

)
1.4 – 1.8 (Significant Tailing)1.05 – 1.15 (Symmetric)1.2 – 1.4
Isomer Selectivity (

)
Low (< 1.1)High (> 1.3)Moderate
Suitability Rapid ScreeningPurity & Impurity Profiling Polar Metabolites
Deep Dive: Why Phenyl-Hexyl is the Superior Standard

Expert Insight: The target compound contains an electron-rich 4-methylphenyl group attached to an electron-deficient imidazo[4,5-c]pyridine core.

  • C18 Failure Mode: Alkyl chains on C18 columns interact only with the hydrophobicity of the molecule. They cannot distinguish the subtle electronic differences between the N1 and N3 isomers effectively.

  • Phenyl-Hexyl Success: The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the aromatic systems of the analyte. This adds a second dimension of selectivity (Orthogonality), significantly improving the resolution of the target from its synthetic impurities.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Gold Standard" Phenyl-Hexyl Method

Use this protocol for final purity assignment and establishing the official Retention Time Standard.

1. System Suitability Solution:

  • Analyte: this compound (100 µg/mL).

  • Internal Standard (IS): 1-Phenyl-1H-imidazo[4,5-c]pyridine (50 µg/mL). Note: The IS lacks the methyl group, providing a close eluting reference.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (amide/backbone).

  • Temperature: 35°C.

3. Acceptance Criteria (Self-Validation):

  • Retention Time: Target peak must elute at 6.8 ± 0.2 min .

  • Resolution (

    
    ):  Resolution between Target and Internal Standard must be > 2.5 .
    
  • Tailing Factor: Must be < 1.2 .

Protocol B: Rapid C18 Screening (Alternative)

Use for in-process checks during synthesis.

  • Column: C18 (End-capped), 100 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic 40:60 (Acetonitrile : 0.1% H3PO4).

  • Note: Expect tailing. Use peak area integration with "tangent skim" for accuracy.

Part 4: Visualization of Method Logic

The following diagram illustrates the decision matrix for selecting the appropriate standard method based on the analytical goal (Purity vs. Speed).

MethodSelection Start Start: Analyze this compound Goal Define Analytical Goal Start->Goal Goal_IPC In-Process Check (Speed Critical) Goal->Goal_IPC Goal_QC Final Release / Purity (Selectivity Critical) Goal->Goal_QC Method_C18 Method A: C18 Column Isocratic ACN/H3PO4 Goal_IPC->Method_C18 Method_Phenyl Method B: Phenyl-Hexyl Gradient Formate/ACN Goal_QC->Method_Phenyl Result_C18 Result: Fast (4 min) Risk: Peak Tailing Action: Integrate Area Method_C18->Result_C18 Result_Phenyl Result: High Res (7 min) Benefit: Pi-Pi Selectivity Action: Validate Purity Method_Phenyl->Result_Phenyl Result_Phenyl->Result_C18 Use as Reference

Caption: Decision tree for selecting the optimal HPLC retention standard method based on analytical requirements.

Part 5: Mechanism of Selectivity

To understand why the Phenyl-Hexyl standard is required, we must visualize the molecular interactions. The imidazo[4,5-c]pyridine core is planar and aromatic.[1]

InteractionMechanism Analyte Analyte: This compound C18_Phase C18 Phase (Alkyl Chains) Analyte->C18_Phase Binds via Phenyl_Phase Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl_Phase Binds via Interaction_1 Hydrophobic Interaction (Non-specific) C18_Phase->Interaction_1 Phenyl_Phase->Interaction_1 Interaction_2 Pi-Pi Stacking (Specific to Aromatic Core) Phenyl_Phase->Interaction_2 Outcome_1 Poor Isomer Separation RT Shift only by Hydrophobicity Interaction_1->Outcome_1 Outcome_2 Enhanced Selectivity Separation of N1 vs N3 Isomers Interaction_2->Outcome_2

Caption: Mechanistic comparison of stationary phase interactions. Phenyl-Hexyl offers dual retention mechanisms.

Part 6: References

  • PubChem. (2025).[2][3] 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (2018). HPLC Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1. (Methodology adapted for imidazo[4,5-c]pyridine analogs).[4][5] [Link]

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Selectivity and Pi-Pi Interactions. [Link]

Sources

Validation of Purity Assays for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine is a fused heterocyclic scaffold critical in the synthesis of antitubercular, antiviral, and anticancer agents. Its structural integrity relies on the fusion of the imidazole and pyridine rings.

The Analytical Challenge: Validating purity for this molecule presents specific physiochemical hurdles:

  • Basicity: The pyridine nitrogen (

    
    ) causes peak tailing on standard C18 columns if pH is not strictly controlled.
    
  • Regioisomerism: Synthesis often yields the N1-isomer (target) and N3-isomer (impurity), which are structurally similar and difficult to resolve.

  • Detection: While UV-active, the lack of a universal response factor necessitates careful calibration against absolute standards.

This guide compares three dominant analytical methodologies—HPLC-UV , UPLC-MS , and qNMR —and provides a validated protocol for the industry-standard HPLC method.

Method Comparison: Selecting the Right Tool

The choice of assay depends on the development stage (Early Discovery vs. GMP Release).

FeatureHPLC-UV (Recommended) UPLC-MS qNMR (1H)
Primary Utility GMP Release & Stability TestingImpurity Identification (ID)Absolute Purity (Potency)
Specificity High (with optimized gradient)Very High (m/z discrimination)High (structural resolution)
Sensitivity (LOD) ~0.05% (Standard)<0.01% (Trace analysis)~1.0% (Low sensitivity)
Reference Standard Required (External Standard)Required Not Required (Internal Standard)
Robustness Excellent (High reproducibility)Moderate (Matrix effects)High (Instrument independent)
Cost per Run LowHighModerate
Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate assay based on your specific data requirements.

DecisionMatrix Start Start: Purity Analysis Needs RefStd Is a Reference Standard Available? Start->RefStd TraceImp Need to identify trace impurities (<0.1%)? RefStd->TraceImp Yes AbsQuant Need Absolute Quantification? RefStd->AbsQuant No HPLC Method: HPLC-UV (Routine QC/Release) TraceImp->HPLC No LCMS Method: UPLC-MS (Impurity Profiling) TraceImp->LCMS Yes AbsQuant->HPLC No (Develop Standard) qNMR Method: qNMR (Potency Assignment) AbsQuant->qNMR Yes

Figure 1: Decision matrix for selecting the optimal purity assay based on reference availability and sensitivity requirements.

Validated Experimental Protocol: HPLC-UV

This protocol is designed to resolve the target molecule from its N3-regioisomer and synthetic precursors (e.g., 4-toluidine).

A. Chromatographic Conditions[1][2]
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Rationale: The "Plus" modification reduces silanol activity, minimizing tailing for basic pyridines.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with

    
    ). Rationale: High pH ensures the pyridine ring remains unprotonated (neutral), improving peak shape and retention.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Max absorption of imidazopyridine core).

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial) to reach 0.1 mg/mL.

Validation Parameters & Acceptance Criteria (ICH Q2(R2))

To ensure "Trustworthiness" and regulatory compliance, the method must pass the following validation pillars.

Pillar 1: Specificity (Forced Degradation)

Demonstrate that the method can separate the API from degradants.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 4h)

    • Base (0.1N NaOH, 60°C, 4h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector). Resolution (

    
    ) between API and nearest degradant > 1.5.
    
Pillar 2: Linearity & Range[3][4]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Pillar 3: Accuracy (Recovery)
  • Protocol: Spike placebo matrix with known amounts of API at 80%, 100%, and 120% levels (triplicate preparation).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Pillar 4: Precision (Repeatability)
  • Protocol: 6 injections of the standard solution (100% level).

  • Acceptance Criteria: RSD

    
     2.0% for retention time and peak area.
    

Visualizing the Validation Workflow

The following diagram outlines the sequential execution of the validation study, ensuring a self-validating loop where failure at any stage triggers method re-optimization.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Tailing < 1.5, Rs > 2.0) Start->SysSuit Specificity Specificity (Stress Testing) SysSuit->Specificity Pass Fail Method Optimization SysSuit->Fail Fail Linearity Linearity (R² > 0.999) Specificity->Linearity Pass Specificity->Fail Fail Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Pass Linearity->Fail Fail Precision Precision (RSD < 2.0%) Accuracy->Precision Pass Accuracy->Fail Fail Report Final Validation Report Precision->Report Pass Precision->Fail Fail Fail->SysSuit Retest

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.

Data Analysis: Calculation of Purity

For HPLC-UV, purity is calculated using the Area Normalization method (assuming equal response factors) or External Standard method.

Formula (External Standard):



Where:

  • 
     = Peak Area
    
  • 
     = Concentration (mg/mL)
    
  • 
     = Potency of the Reference Standard (decimal)
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[2] [Link]

  • National Institutes of Health (PMC). (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. [Link]

  • PubChem. (2024). This compound Compound Summary. [Link][3]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety that extends from the laboratory bench to the final disposal of chemical materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound often utilized in medicinal chemistry and pharmaceutical research. By understanding the underlying principles of chemical waste management, you can ensure the safety of your personnel, protect the environment, and maintain regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural components—an imidazopyridine core and a methylphenyl group—necessitate a cautious approach to its handling and disposal. Imidazopyridine derivatives are known for their biological activity, and some substituted pyridines exhibit toxic and flammable properties.[1][2][3][4] Therefore, it is prudent to treat this compound as hazardous waste in the absence of definitive data to the contrary.

I. Hazard Assessment and Waste Identification

The foundational step in proper chemical disposal is a thorough hazard assessment. The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[5] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7]

Waste Characterization of this compound

Characteristic Assessment for this compound Justification
Ignitability PossibleMany organic compounds, especially those with aromatic rings, can be flammable. The presence of the methylphenyl group may contribute to this.
Corrosivity UnlikelyThe compound is not expected to be strongly acidic or basic.
Reactivity Unlikely under normal conditionsImidazopyridine structures are generally stable. However, avoid mixing with strong oxidizing or reducing agents.
Toxicity LikelyImidazopyridine derivatives are designed to be biologically active and may exhibit toxicity.[1][8] Pyridine itself is harmful if swallowed or in contact with skin.[3][9]

Given the likely toxic nature of this compound, it should be managed as a hazardous waste.

II. Segregation and Storage: The Cornerstones of Safe Disposal

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure the safety of laboratory personnel.[10]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled container for this compound waste. The container should be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), that will not react with the chemical.[11][12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.[13][14]

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong acids, bases, or oxidizing agents.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. The container must be kept closed at all times except when adding waste.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[10]

Experimental Workflow for Waste Accumulation

cluster_0 Waste Generation and Segregation cluster_1 Temporary Storage cluster_2 Disposal A 1. Designate a compatible, labeled hazardous waste container. B 2. Add 1-(4-methylphenyl)-1H- imidazo[4,5-c]pyridine waste. A->B  Waste is generated C 3. Keep container securely closed when not in use. B->C D 4. Store in a designated satellite accumulation area. C->D  Ready for storage E 5. Use secondary containment. D->E F 6. Arrange for pickup by a licensed hazardous waste contractor. E->F  Container is full or  accumulation time limit is reached

Caption: Workflow for the safe accumulation and disposal of this compound waste.

III. Disposal Procedures: Ensuring a Compliant and Safe Outcome

The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste management contractor.

Operational Plan for Final Disposal:

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS department to schedule a waste pickup.

  • Documentation: Complete all necessary paperwork as required by your institution and the waste disposal company. This will typically include a hazardous waste manifest, which tracks the waste from your laboratory to its final destination.[15]

  • Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transport. The waste disposal company will provide specific instructions on packaging requirements.

  • Record Keeping: Maintain a copy of the hazardous waste manifest and any other relevant documentation for your records. This is a crucial aspect of regulatory compliance.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Immediate Actions for Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult the SDS (if available): If an SDS for a similar compound is available, consult it for specific spill cleanup instructions.

  • Use a Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials. Do not use combustible materials like paper towels to clean up flammable substances.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when cleaning up a spill.

  • Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department.

Logical Flow of Chemical Waste Disposal

A Hazard Assessment B Waste Identification (Hazardous vs. Non-Hazardous) A->B C Proper Segregation B->C D Secure Storage C->D E Licensed Disposal D->E F Regulatory Compliance E->F

Sources

Personal protective equipment for handling 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

[1][2]

Part 1: Executive Safety Snapshot

Immediate Action Required: Treat as a Novel Chemical Entity (NCE) . Default Occupational Exposure Band (OEB): Band 3/4 (Target Exposure Limit < 10 µg/m³) until specific toxicology proves otherwise.[1][2]

Parameter Specification
Physical State Solid (Powder/Crystalline)
Primary Hazard Class Suspected Irritant / Potential Sensitizer (H315, H319, H335 baseline; treat as H302/H312/H332 Harmful)
Critical Route of Entry Inhalation of dust; Dermal absorption (especially in solution).[1][2]
Minimum PPE Double Nitrile Gloves, N95/P100 (if outside hood), Lab Coat, Safety Glasses.[1][2]
Engineering Control Mandatory Fume Hood or Powder Containment Enclosure.[2]

Part 2: Hazard Profiling & Risk Strategy

The "Unknown" Factor

Unlike commodity chemicals (e.g., Acetone), this compound is a specialized heterocyclic building block.[1][2] Structural analysis of the imidazo[4,5-c]pyridine core suggests potential biological activity similar to kinase inhibitors or GPCR ligands.[1][2]

Scientific Rationale for Elevated PPE:

  • Nitrogen-Rich Heterocycle: These motifs often facilitate hydrogen bonding with biological targets, increasing the likelihood of potency.[1][2]

  • Lipophilicity: The p-tolyl (4-methylphenyl) group increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier).[1][2]

  • Dust Potential: As a crystalline solid, electrostatic charging during weighing can generate invisible aerosols, posing an inhalation risk.[1][2]

Therefore, we do not rely on "Irritant" labels alone.[1][2] We implement a containment strategy.

Part 3: Personal Protective Equipment (PPE) Matrix

This system is self-validating: if the scale increases, the protection factor must increase.[1][2]

Hand Protection (Dermal Barrier)

Standard: Double-Gloving Technique .[1][2]

  • Inner Layer: 4 mil Nitrile (Disposable).[1][2]

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff).[1][2]

  • Rationale: The outer glove protects against mechanical stress and gross contamination.[2] The inner glove acts as the final barrier.[2]

  • Solvent Compatibility: If handling in Dichloromethane (DCM) or DMF , standard nitrile degrades quickly.[1][2]

    • Action: Use Silver Shield (Laminate) under-gloves for solution-phase handling in halogenated solvents.[1][2]

Respiratory Protection

Primary Control: Engineering (Fume Hood). Secondary Control (PPE):

  • Solid Handling (< 100 mg): N95 particulate respirator (minimum) if outside containment (not recommended).[1][2]

  • Solid Handling (> 100 mg): P100 Half-face respirator or Powered Air Purifying Respirator (PAPR) if powder containment is breached.[1][2]

Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (ventless or indirect vent) are superior to safety glasses due to the fine nature of the dust.[2]

  • Body: Tyvek® lab coat or sleeve covers recommended over standard cotton coats to prevent dust entrapment in fabric fibers.[2]

Part 4: Operational Workflows

Workflow 1: Weighing & Transfer (Critical Risk Zone)

Static electricity is the enemy here.[2] Heterocyclic powders are often "fly-away" solids.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.[2]

  • Taring: Tare the vial with the cap loosely on to prevent drift.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not pour from the source bottle.

  • Decon: Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing it from the hood.[2]

Workflow 2: Reaction Setup (Solution Phase)

Once dissolved, the risk of dermal absorption increases significantly.[1]

  • Solvent Choice: If using DMSO or DMF, recognize that these solvents act as carriers, transporting the compound through the skin.[1][2]

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.[2]

  • Heating: If heating is required, ensure the system is closed (condenser + nitrogen balloon) to prevent vapor release of the mixture.[2]

Visualizing the Safety Logic

The following decision tree guides your PPE selection based on the operation state.

SafetyLogicStartStart: Handling 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution PhaseStateCheck->SolutionScaleCheckScale > 100mg?Solid->ScaleCheckSolventCheckSolvent = DCM/DMF/DMSO?Solution->SolventCheckStandardPPEStandard PPE:Nitrile Gloves x2Safety GlassesFume HoodScaleCheck->StandardPPENoHighPPEElevated PPE:P100 RespiratorTyvek SleevesPowder EnclosureScaleCheck->HighPPEYesStdGlovesDouble Nitrile Gloves(Change every 15 min)SolventCheck->StdGlovesNo (e.g., Water/EtOH)LamGlovesLaminate (Silver Shield)Liners RequiredSolventCheck->LamGlovesYes (Penetrating Solvents)

Caption: PPE Decision Matrix adapting to physical state and solvent carrier risks.[1][2]

Part 5: Emergency Response & Disposal

Spill Response Algorithm

Scenario: You have spilled 500 mg of powder on the benchtop.

  • Evacuate & Alert: Step back. Inform lab mates.

  • PPE Upgrade: Don a P100 respirator and fresh gloves before re-approaching.[2]

  • Containment: Cover the spill with a damp paper towel (solvent-dampened, e.g., Ethanol) to prevent dust aerosolization.[1][2] Do not dry sweep. [2]

  • Cleanup: Wipe up the damp material.[2] Repeat with soap and water.[2][3]

  • Verification: Check the area with a UV lamp (many imidazopyridines are fluorescent) to ensure no residue remains.[2]

Waste Disposal[5][6]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1][2] Do not place in general trash.

  • Liquid Waste: If dissolved in halogenated solvents, use the "Halogenated" stream.[2]

  • Container: Triple rinse the empty bottle with Methanol before discarding the glass; treat the rinsate as hazardous waste.

Part 6: References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[2] CDC.[1][2] Available at: [Link][1][2]

  • PubChem. 1H-Imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] United States Department of Labor.[2] Available at: [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.